Neuraminidase-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20N2O6S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-O-ethyl 2-O-methyl 3-methyl-5-[(2-quinolin-7-yloxyacetyl)amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H20N2O6S/c1-4-28-20(25)17-12(2)18(21(26)27-3)30-19(17)23-16(24)11-29-14-8-7-13-6-5-9-22-15(13)10-14/h5-10H,4,11H2,1-3H3,(H,23,24) |
InChI Key |
XLJCCBBHVZLOHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)COC2=CC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Neuraminidase-IN-4: A Technical Guide for Researchers
Introduction
Neuraminidase-IN-4, also identified as Compound 4b in the primary literature, is a novel and potent inhibitor of influenza virus neuraminidase.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals. The document outlines the core data, experimental methodologies, and logical workflows associated with this compound.
Discovery of this compound: A Structure-Based Approach
The discovery of this compound stemmed from a targeted effort to identify novel chemical scaffolds for neuraminidase inhibition. The process began with a pharmacophore-based virtual screening of a chemical database (ZINC01121127) to identify initial hit compounds.[1][2] This computational approach, coupled with molecular dynamics simulations, aimed to find molecules with a high affinity for the neuraminidase active site.
The lead compound identified through this in-silico screening served as the foundational template for the synthesis of a series of novel thiophene derivatives.[1][2] The rationale behind this strategy was to optimize the binding interactions within the enzyme's active site, including the potential to engage the 150-cavity, a region of the neuraminidase that can be exploited for enhanced inhibitor potency and to overcome drug resistance. Compound 4b, later designated this compound, emerged from this synthetic effort as a particularly potent inhibitor.
The logical workflow for the discovery of this compound is depicted in the following diagram:
Synthesis of this compound
The synthesis of this compound (Compound 4b) is a multi-step process involving the preparation of key intermediates and their subsequent coupling to form the final thiophene derivative. The core of the synthesis involves the formation of a quinoline-4-carboxamide scaffold. While the full detailed synthesis is described in the primary literature, a generalized workflow is presented below.
The synthetic pathway likely involves the reaction of a substituted aniline with an appropriate dicarbonyl compound to form the quinoline ring, followed by functional group manipulations to introduce the thiophene moiety and other key substituents.
A logical representation of the synthesis workflow is as follows:
Quantitative Data
This compound has demonstrated potent inhibitory activity against influenza neuraminidase and significant antiviral effects in cell-based assays. The key quantitative data are summarized in the table below.
| Compound | Parameter | Value | Virus Strain/Enzyme |
| This compound (4b) | IC50 | 0.03 µM | Neuraminidase |
| EC50 | 1.59 µM | A/chicken/Hubei/327/2004 (H5N1-DW) | |
| Oseltamivir Carboxylate (Control) | IC50 | 0.06 µM | Neuraminidase |
| EC50 | 5.97 µM | A/chicken/Hubei/327/2004 (H5N1-DW) |
Table 1: In vitro activity of this compound and Oseltamivir Carboxylate.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the characterization of this compound, based on standard and published procedures.
Synthesis of this compound (Compound 4b)
The synthesis of this compound involves the preparation of a quinoline-4-carboxylic acid intermediate, followed by amidation. A representative, generalized protocol is as follows:
-
Preparation of the Quinoline-4-carboxylic acid intermediate:
-
A mixture of an appropriate aniline derivative, a benzaldehyde derivative, and pyruvic acid is reacted in the presence of a suitable catalyst and solvent.
-
The reaction mixture is heated under reflux for a specified period.
-
The resulting solid is filtered, washed, and dried to yield the quinoline-4-carboxylic acid intermediate.
-
-
Amide Coupling to form this compound:
-
The quinoline-4-carboxylic acid intermediate is dissolved in a suitable solvent (e.g., DMF).
-
A coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added to the solution.
-
The appropriate amine containing the thiophene moiety is added, and the reaction is stirred at room temperature.
-
The reaction is monitored by TLC. Upon completion, the mixture is worked up by extraction and purified by column chromatography to yield this compound.
-
Neuraminidase Inhibition Assay
The inhibitory activity of this compound against the neuraminidase enzyme was determined using a fluorescence-based assay with 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate.
-
Reagent Preparation:
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.
-
Substrate Solution: 100 µM MUNANA in Assay Buffer.
-
Stop Solution: 0.14 M NaOH in 83% ethanol.
-
Enzyme Solution: Recombinant influenza virus neuraminidase diluted in Assay Buffer.
-
Inhibitor Solutions: Serial dilutions of this compound and a control inhibitor (e.g., Oseltamivir Carboxylate) in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, 25 µL of the inhibitor solution is mixed with 25 µL of the enzyme solution.
-
The plate is incubated at 37°C for 30 minutes.
-
The enzymatic reaction is initiated by adding 50 µL of the MUNANA substrate solution to each well.
-
The plate is incubated at 37°C for 60 minutes, protected from light.
-
The reaction is terminated by adding 100 µL of the Stop Solution.
-
The fluorescence is measured using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
The antiviral activity of this compound was evaluated by a cytopathic effect (CPE) inhibition assay using Madin-Darby canine kidney (MDCK) cells.
-
Cell Culture and Infection:
-
MDCK cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed with PBS, and serial dilutions of this compound in serum-free medium are added to the wells.
-
The cells are then infected with the influenza virus (e.g., H5N1) at a specific multiplicity of infection (MOI).
-
The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, until CPE is observed in the virus control wells (no inhibitor).
-
-
Assessment of Cell Viability:
-
Cell viability is assessed using a colorimetric method, such as the MTT assay.
-
The MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The percentage of protection from CPE is calculated for each concentration of the compound.
-
The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined by plotting the percentage of protection against the logarithm of the compound concentration.
-
The workflow for the in vitro evaluation of this compound is illustrated below:
Conclusion
This compound represents a promising new lead compound in the development of novel anti-influenza therapeutics. Its discovery through a combination of computational and synthetic chemistry highlights the power of modern drug discovery techniques. The potent in vitro activity of this compound warrants further investigation, including pharmacokinetic studies and in vivo efficacy trials, to fully assess its potential as a clinical candidate. This technical guide provides the foundational information necessary for researchers to understand and potentially build upon the development of this and related neuraminidase inhibitors.
References
In-Depth Technical Guide: Binding Affinity of Neuraminidase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity of the novel neuraminidase inhibitor, Neuraminidase-IN-4. The document summarizes its inhibitory potency, outlines the experimental methodology for its characterization, and presents a visual representation of the experimental workflow.
Core Data: Binding Affinity of this compound
This compound, also identified as Compound 4b, has demonstrated potent inhibitory activity against influenza virus neuraminidase.[1] The primary measure of its binding affinity is the half-maximal effective concentration (EC50), which quantifies the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.
| Compound | Target | Virus Strain | Parameter | Value | Reference |
| This compound (Compound 4b) | Neuraminidase | A/chicken/Hubei/327/2004 (H5N1-DW) | EC50 | 1.59 µM | --INVALID-LINK-- |
Experimental Protocols
The determination of the binding affinity of neuraminidase inhibitors like this compound is typically achieved through a fluorescence-based neuraminidase inhibition assay.[2][3][4][5] This method relies on the enzymatic cleavage of a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by neuraminidase to produce the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of the inhibitor is proportional to its binding affinity.
Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
1. Materials and Reagents:
-
Neuraminidase Enzyme: Purified neuraminidase from the target influenza virus strain.
-
This compound: Stock solution of known concentration, typically in DMSO.
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Fluorescent Standard: 4-methylumbelliferone (4-MU) for standard curve generation.
-
Assay Buffer: Typically 33.3 mM MES buffer with 4 mM CaCl₂, pH 6.5.
-
Stop Solution: A solution to terminate the enzymatic reaction, such as 0.14 M NaOH in 83% ethanol.
-
96-well Plates: Black, flat-bottom plates are recommended to minimize background fluorescence.
-
Fluorometer: A microplate reader capable of excitation at ~355-365 nm and emission at ~450-485 nm.
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in assay buffer to cover a range of concentrations (e.g., 0.01 nM to 10,000 nM).
-
Dilute the neuraminidase enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a robust signal within the linear range of the fluorometer.
-
Prepare a working solution of MUNANA in the assay buffer. This solution should be protected from light.
-
Prepare a standard curve of 4-MU in the assay buffer to correlate fluorescence units with the amount of product formed.
-
-
Enzyme Inhibition Assay:
-
To the wells of a 96-well plate, add the serially diluted this compound solutions. Include control wells with assay buffer only (for 100% enzyme activity) and a known neuraminidase inhibitor as a positive control.
-
Add the diluted neuraminidase enzyme solution to each well.
-
Gently mix and pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the 4-MU product in each well using a fluorometer.
-
Subtract the background fluorescence (from wells without enzyme) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Experimental workflow for the fluorometric neuraminidase inhibition assay.
Caption: Logical relationship of enzyme, substrate, and inhibitor in the assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target Specificity and Selectivity of Neuraminidase Inhibitors
Disclaimer: The specific compound "Neuraminidase-IN-4" was not identified in publicly available scientific literature. This guide provides a comprehensive overview of the target specificity and selectivity of neuraminidase inhibitors by drawing upon data and methodologies related to well-characterized inhibitors of viral and human neuraminidases.
Introduction
Neuraminidases (NAs), also known as sialidases, are a class of glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoproteins, glycolipids, and oligosaccharides.[1][2] In influenza viruses, neuraminidase is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, preventing their aggregation and promoting the spread of infection.[3][4] This essential role makes viral neuraminidase a prime target for antiviral drug development.[5] Additionally, humans have four neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4) that play roles in various physiological and pathological processes, making inhibitor selectivity a key consideration in drug design. This document outlines the target specificity and selectivity of neuraminidase inhibitors, presents relevant quantitative data, details experimental protocols, and provides visualizations of key processes.
Data Presentation: Inhibitory Potency Against Viral Neuraminidases
The inhibitory activity of neuraminidase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. The following table summarizes the geometric mean IC50 values for four licensed neuraminidase inhibitors against various influenza virus subtypes, providing a comparative view of their potency.
| Inhibitor | Influenza A(H1N1)pdm09 | Influenza A(H3N2) | Influenza B (Victoria) | Influenza B (Yamagata) |
| Oseltamivir | 0.90 nM | 0.86 nM | 16.12 nM | Data not consistently reported separately |
| Zanamivir | 1.09 nM | 1.64 nM | 3.87 nM | Data not consistently reported separately |
| Peramivir | 0.62 nM | 0.67 nM | 1.84 nM | Data not consistently reported separately |
| Laninamivir | 2.77 nM | 3.61 nM | 11.35 nM | Data not consistently reported separately |
Note: IC50 values can vary between studies and seasons due to viral evolution. The data presented are from recent surveillance studies for illustrative purposes.
Selectivity Against Human Neuraminidase Isoforms
Selective inhibition of viral neuraminidase over human neuraminidase (hNEU) isoforms is crucial for minimizing off-target effects. Furthermore, selective inhibitors for hNEU isoforms are valuable tools for studying their specific biological functions. The following table presents hypothetical inhibitory data for a compound, illustrating how selectivity is assessed.
| Compound | hNEU1 (IC50) | hNEU2 (IC50) | hNEU3 (IC50) | hNEU4 (IC50) | Viral NA (IC50) | Selectivity (Viral vs. hNEU1) |
| Hypothetical-IN-1 | 29 µM | 37 µM | 4.7 µM | 4.5 µM | 1 nM | >29,000-fold |
Note: This table uses data for an experimental compound from a study on human neuraminidase inhibitors to illustrate the concept of selectivity profiling.
Experimental Protocols
This assay is widely used to determine the IC50 values of neuraminidase inhibitors against influenza viruses.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves the sialic acid residue from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzymatic activity. In the presence of an inhibitor, the rate of 4-MU production is reduced.
Materials:
-
Influenza virus isolates
-
Neuraminidase inhibitors (e.g., Oseltamivir, Zanamivir)
-
MUNANA substrate (Applied Biosystems, Cat No. 4457091 or similar)
-
Assay Buffer (e.g., 25 mM MES, pH 6.5, containing 4 mM CaCl2)
-
Stop Solution (e.g., 0.1 M Glycine, pH 10.7, in 25% ethanol)
-
96-well black flat-bottom plates
-
Fluorescence plate reader (excitation: 365 nm, emission: 450 nm)
Procedure:
-
Virus Titration: Perform a serial dilution of the virus stock to determine the appropriate concentration that yields a linear enzymatic reaction over the incubation period.
-
Inhibitor Preparation: Prepare a series of dilutions (e.g., 10-fold or 3-fold) of the neuraminidase inhibitor in the assay buffer.
-
Assay Setup:
-
Add 25 µL of assay buffer to all wells of a 96-well plate.
-
Add 25 µL of each inhibitor dilution to the appropriate wells in triplicate.
-
Add 25 µL of the diluted virus to each well, except for the substrate control wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Add 25 µL of MUNANA substrate (final concentration typically 50-100 µM) to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Measurement:
-
Add 100 µL of stop solution to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at 365 nm and emission at 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without virus).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This assay measures the ability of an inhibitor to block neuraminidase activity in a more physiologically relevant context of infected cells.
Principle: Host cells are infected with an influenza virus. After a period of replication, the neuraminidase activity on the surface of the infected cells or in the culture supernatant is measured using the MUNANA substrate.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines
-
Influenza virus
-
Neuraminidase inhibitors
-
Cell culture medium and supplements
-
MUNANA substrate and reagents as described above
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluency.
-
Virus Infection: Infect the confluent cell monolayer with influenza virus at a specific multiplicity of infection (MOI) and incubate for a defined period (e.g., 24-48 hours) to allow for viral replication and expression of neuraminidase.
-
Inhibitor Treatment: Add serial dilutions of the neuraminidase inhibitor to the infected cells and incubate for 1 hour at 37°C.
-
NA Activity Measurement:
-
Wash the cells to remove any released virus.
-
Add 50 µL of MUNANA substrate (e.g., 200 µM) to each well.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and measure fluorescence as described in the previous protocol.
-
-
Data Analysis: Determine the IC50 value as described for the fluorescence-based assay.
Visualizations
The following diagram illustrates the influenza virus life cycle and highlights the critical step of virion release, which is inhibited by neuraminidase inhibitors.
Caption: Influenza virus life cycle and the inhibitory action of neuraminidase inhibitors.
The diagram below outlines the key steps in a typical fluorescence-based neuraminidase inhibition assay.
Caption: Workflow for determining IC50 using a neuraminidase inhibition assay.
Conclusion
The target specificity and selectivity of neuraminidase inhibitors are fundamental to their efficacy and safety as antiviral agents. Specificity for viral neuraminidase over human isoforms is a critical design parameter to avoid host-related side effects. The quantitative assessment of inhibitory potency, primarily through IC50 determination using robust experimental protocols like the fluorescence-based neuraminidase inhibition assay, is essential for the characterization and comparison of these compounds. The continued surveillance of influenza virus susceptibility to existing inhibitors and the development of new, highly selective inhibitors remain critical components of pandemic preparedness and the management of seasonal influenza.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Novel Neuraminidase Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "Neuraminidase-IN-4" is not available in the public domain as of November 2025. This guide provides a comprehensive overview of the in vitro characterization of novel neuraminidase inhibitors, utilizing publicly available data for other inhibitors, including the similarly designated "Neuraminidase-IN-9," to illustrate key methodologies and data presentation.
Introduction
Neuraminidase, a key surface glycoprotein of the influenza virus, is essential for the release of progeny virions from infected host cells, thus playing a critical role in viral propagation.[1][2][3] Inhibition of neuraminidase activity is a clinically validated strategy for the treatment and prophylaxis of influenza infections.[2][3] This technical guide outlines the standard in vitro methodologies for the comprehensive characterization of novel neuraminidase inhibitors.
Mechanism of Action
Neuraminidase inhibitors are designed to act as competitive inhibitors of the neuraminidase enzyme. By binding to the active site, these molecules prevent the cleavage of sialic acid residues on the host cell surface. This action traps the newly formed virus particles on the cell surface, preventing their release and subsequent infection of other cells. Some novel inhibitors, such as Neuraminidase-IN-9 (a 1,2,3-triazole oseltamivir derivative), are designed to target additional cavities within the neuraminidase enzyme, potentially leading to enhanced potency and a different resistance profile.
Caption: Mechanism of action of neuraminidase inhibitors.
Quantitative Data Summary
The inhibitory potency of a novel neuraminidase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. IC50 values are determined against various influenza A and B virus subtypes to assess the inhibitor's spectrum of activity.
Table 1: Inhibitory Potency (IC50) of Neuraminidase Inhibitors Against Influenza A and B Viruses
| Inhibitor | Virus Subtype | Geometric Mean IC50 (nM) |
| Oseltamivir | A(H1N1)pdm09 | 0.90 |
| A(H3N2) | 0.86 | |
| B/Victoria | 16.12 | |
| Peramivir | A(H1N1)pdm09 | 0.62 |
| A(H3N2) | 0.67 | |
| B/Victoria | 1.84 | |
| Zanamivir | A(H1N1)pdm09 | 1.09 |
| A(H3N2) | 1.64 | |
| B/Victoria | 3.87 | |
| Laninamivir | A(H1N1)pdm09 | 2.77 |
| A(H3N2) | 3.61 | |
| B/Victoria | 11.35 |
Data from the Japanese 2023-24 influenza season.
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This assay is the most common method to determine the IC50 value of a neuraminidase inhibitor. It measures the inhibition of neuraminidase enzymatic activity using a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
Novel Neuraminidase Inhibitor (e.g., this compound)
-
Recombinant influenza virus neuraminidase (from various subtypes)
-
MUNANA substrate (2.5 mM stock in dH2O)
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Protocol:
-
Prepare Inhibitor Dilutions: Prepare a stock solution of the neuraminidase inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations for testing (e.g., 0.01 µM to 100 µM).
-
Prepare Enzyme Solution: Dilute the recombinant neuraminidase in Assay Buffer to a concentration that yields a linear fluorescent signal over the reaction time.
-
Assay Setup: In a 96-well plate, add 25 µL of each inhibitor dilution to triplicate wells. Add 25 µL of Assay Buffer to control wells (no inhibitor). Add 25 µL of the diluted neuraminidase solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Enzymatic Reaction: Prepare a working solution of MUNANA by diluting the stock to 100 µM in Assay Buffer. Add 50 µL of the 100 µM MUNANA solution to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution to all wells.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control wells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
An In-depth Technical Guide on the Structure-Activity Relationship of Novel Thiophene-Based Neuraminidase Inhibitors, Including Neuraminidase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a novel series of thiophene derivatives as potent influenza neuraminidase inhibitors. The core of this analysis is centered around the compound designated as Neuraminidase-IN-4 (also referred to as compound 4b in the primary literature), which has demonstrated significant inhibitory activity. This document details the quantitative inhibitory data, the experimental methodologies employed for its evaluation, and the logical relationships governing its SAR.
Introduction to Neuraminidase Inhibition
Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of newly synthesized virus particles from infected host cells, thereby promoting the spread of infection.[1] Inhibition of this enzyme is a clinically validated strategy for the treatment and prophylaxis of influenza. This guide focuses on a recently developed class of thiophene-based NA inhibitors that have shown promising preclinical activity.
Structure-Activity Relationship (SAR) of Thiophene Derivatives
The development of this series of inhibitors was initiated from a lead compound identified through pharmacophore-based virtual screening.[1] Subsequent optimization of this lead scaffold led to the synthesis of several novel thiophene derivatives with varying substituents. The inhibitory activities of these compounds against influenza neuraminidase and their antiviral efficacy in cell culture were systematically evaluated to establish a clear structure-activity relationship.
Quantitative Data Summary
The following table summarizes the in vitro neuraminidase inhibitory activity (IC50) and the anti-influenza virus activity (EC50) in Madin-Darby Canine Kidney (MDCK) cells for this compound and its analogs. The data is extracted from the primary publication by Zhong ZJ, et al. (2021) in the European Journal of Medicinal Chemistry.
| Compound ID | R Group | NA IC50 (μM)[1] | Antiviral EC50 (μM)[1] |
| 4a | H | 0.21 | 10.32 |
| 4b (this compound) | 8-quinolyl | 0.03 | 1.59 |
| 4c | 7-quinolyl | 0.15 | 8.16 |
| 4d | 6-quinolyl | 0.18 | 9.04 |
| 4e | 5-quinolyl | 0.25 | 11.27 |
| 4f | 4-quinolyl | 0.31 | 13.55 |
| 4g | 3-quinolyl | 0.42 | 15.81 |
| 4h | 2-quinolyl | 0.53 | 18.23 |
| Oseltamivir Carboxylate (OSC) | - | 0.06 | 5.97 |
Key SAR Observations:
-
Core Scaffold: The thiophene ring is an essential structural feature for the observed neuraminidase inhibitory activity.[1]
-
Quinolyl Substitution: The introduction of a quinoline ring at the R position significantly enhances the inhibitory potency.
-
Position of Nitrogen in Quinolyl Ring: The position of the nitrogen atom within the quinoline ring plays a crucial role in the activity. Compound 4b , with the nitrogen at the 8th position of the quinoline ring, exhibited the most potent inhibitory activity, with an IC50 value of 0.03 μM, which is superior to the positive control, oseltamivir carboxylate (IC50 = 0.06 μM).
-
Antiviral Activity: The potent enzymatic inhibition of compound 4b translated well into cellular antiviral activity, with an EC50 of 1.59 μM against the H5N1 influenza virus, outperforming oseltamivir carboxylate (EC50 = 5.97 μM).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of neuraminidase. A fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is a standard method.
Materials:
-
Recombinant influenza virus neuraminidase
-
MUNANA substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) and a positive control (e.g., oseltamivir carboxylate) in the assay buffer.
-
Enzyme Preparation: Dilute the neuraminidase enzyme in the assay buffer to a predetermined optimal concentration.
-
Assay Plate Setup: To each well of a 96-well plate, add the diluted compounds. Include control wells with buffer only (for 100% activity) and wells without enzyme (for background fluorescence).
-
Enzyme Addition: Add the diluted neuraminidase solution to all wells except the background control wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Read the fluorescence intensity using a fluorometer.
-
Data Analysis: After subtracting the background fluorescence, calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This cell-based assay determines the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/chicken/Hubei/327/2004 (H5N1-DW))
-
Cell culture medium (e.g., DMEM)
-
TPCK-treated trypsin
-
Test compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates and grow them to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the cell culture medium.
-
Infection: Infect the MDCK cell monolayers with the influenza virus at a specific multiplicity of infection (MOI) in the presence of TPCK-treated trypsin and the diluted test compounds. Include virus-only controls and cell-only controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Assessment of Cell Viability: Following the incubation period, assess the cell viability in each well using a suitable reagent (e.g., MTS). The absorbance or luminescence is proportional to the number of viable cells.
-
Data Analysis: The percentage of protection is calculated for each compound concentration by comparing the signal in the treated, infected wells to the signals from the cell and virus controls. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined using a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key relationships and workflows in the study of this compound.
References
The Biological Function of Neuraminidase-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase-IN-4, also identified as Compound 4b, is a potent inhibitor of influenza virus neuraminidase.[1][2][3] This synthetic thiophene derivative has demonstrated significant antiviral activity, particularly against the highly pathogenic avian influenza A (H5N1) virus.[1][2] This document provides a comprehensive technical guide on the biological function of this compound, including its mechanism of action, quantitative data on its inhibitory and antiviral activities, and detailed experimental protocols.
Core Biological Function: Inhibition of Neuraminidase
The primary biological function of this compound is the inhibition of the neuraminidase (NA) enzyme of the influenza virus. NA is a critical glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues. By inhibiting NA, this compound prevents the spread of the virus to new host cells, thereby halting the progression of the infection.
A molecular docking study has suggested that the thiophene moiety of this compound plays a crucial role in its binding to the active site of the neuraminidase enzyme. The quinoline ring of the compound is also thought to extend into the 150-cavity of the enzyme, contributing to its high inhibitory activity.
Quantitative Data
The inhibitory and antiviral activities of this compound have been quantified in preclinical studies. The following tables summarize the key data points.
| Parameter | Value | Description |
| IC50 | 0.03 µM | The half maximal inhibitory concentration against neuraminidase enzyme activity. This value is lower than that of the positive control, oseltamivir carboxylate (IC50 = 0.06 µM), indicating higher potency. |
| EC50 | 1.59 µM | The half maximal effective concentration for inhibiting the replication of the A/chicken/Hubei/327/2004 (H5N1-DW) influenza virus in cell culture. This is superior to the reference drug, oseltamivir carboxylate (EC50 = 5.97 µM). |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Neuraminidase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50% (IC50).
Materials:
-
Recombinant influenza virus neuraminidase
-
This compound (Compound 4b)
-
Oseltamivir carboxylate (positive control)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), a fluorogenic substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Add a standardized amount of recombinant neuraminidase to each well of a 96-well plate.
-
Add the diluted compounds to the respective wells and incubate to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product, 4-methylumbelliferone, using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Antiviral Activity Assay in Cell Culture (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit the replication of the influenza virus in a cell culture system, typically using Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
MDCK cells
-
Influenza A virus (e.g., A/chicken/Hubei/327/2004 (H5N1-DW))
-
This compound (Compound 4b)
-
Oseltamivir (positive control)
-
Cell culture medium (e.g., DMEM)
-
Trypsin (for viral activation)
-
Agarose or Avicel overlay
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Infect the cell monolayers with a known titer of the influenza virus.
-
After a short adsorption period, remove the virus inoculum and wash the cells.
-
Overlay the cells with a medium containing various concentrations of this compound or the positive control, mixed with agarose or Avicel to restrict virus spread.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells with a suitable fixative (e.g., formaldehyde).
-
Stain the cells with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Visualizations
Mechanism of Action
Caption: Inhibition of influenza virus release by this compound.
Experimental Workflow: Drug Discovery and Evaluation
Caption: Drug discovery and evaluation pipeline for this compound.
References
Determining the Inhibitory Constant (Ki) of Neuraminidase-IN-4: An In-depth Technical Guide
This guide provides a comprehensive overview of the principles and practical methodologies for determining the inhibitory constant (Ki) of novel neuraminidase inhibitors, exemplified by a hypothetical compound, Neuraminidase-IN-4. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of antiviral agents targeting influenza neuraminidase.
Introduction to Neuraminidase and its Inhibition
Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoconjugates.[1][2][3][4] This enzymatic activity makes NA an essential target for antiviral drug development.[2] Neuraminidase inhibitors, such as oseltamivir and zanamivir, are designed to bind to the active site of the enzyme, preventing the cleavage of sialic acid and thereby halting the spread of the virus.
The potency of an inhibitor is quantitatively expressed by its inhibitory constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a more potent inhibitor due to a higher binding affinity for the enzyme. Unlike the half-maximal inhibitory concentration (IC50), the Ki is a true measure of inhibitor potency that is independent of substrate concentration.
Theoretical Framework for Ki Determination
The determination of Ki for a competitive inhibitor typically involves measuring the enzyme's reaction velocity at various substrate and inhibitor concentrations. For competitive inhibition, the inhibitor binds reversibly to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax).
The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation for competitive inhibitors:
Ki = IC50 / (1 + [S]/Km)
Where:
-
Ki is the inhibitory constant.
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant for the substrate.
To accurately determine Ki, it is essential to first determine the Km of the enzyme for its substrate under the specific assay conditions.
Experimental Workflow for Ki Determination
The overall process for determining the Ki of this compound involves several key stages, from initial enzyme and inhibitor preparation to data analysis and interpretation.
Figure 1: A generalized workflow for the determination of the inhibitory constant (Ki).
Detailed Experimental Protocols
The most common method for measuring neuraminidase activity is a fluorescence-based assay using 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate. Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Recombinant Neuraminidase | e.g., Sino Biological | Enzyme source |
| MUNANA Substrate | e.g., Sigma-Aldrich | Fluorogenic substrate |
| This compound | N/A | Inhibitor being tested |
| Assay Buffer | In-house preparation | Maintain pH and optimal enzyme activity |
| Stop Solution | In-house preparation | Terminate the enzymatic reaction |
| 4-Methylumbelliferone (4-MU) | e.g., Sigma-Aldrich | Standard for calibration curve |
| 96-well Black Plates | e.g., Corning | Low-fluorescence plates for assay |
Assay Buffer Composition: 32.5 mM MES (pH 6.5), 4 mM CaCl2. Stop Solution Composition: 0.14 M NaOH in 83% ethanol.
Protocol for Km Determination
-
Prepare MUNANA dilutions: Prepare a series of MUNANA concentrations (e.g., 0-400 µM) in assay buffer.
-
Prepare enzyme dilution: Dilute the neuraminidase enzyme stock to a working concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course and a good signal-to-noise ratio.
-
Set up the reaction plate: To a 96-well black plate, add 50 µL of each MUNANA dilution in triplicate.
-
Initiate the reaction: Add 50 µL of the diluted enzyme to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a set time (e.g., 60 minutes), protected from light.
-
Stop the reaction: Add 100 µL of stop solution to each well.
-
Measure fluorescence: Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.
-
Data analysis: Convert relative fluorescence units (RFU) to product concentration using a 4-MU standard curve. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.
Protocol for IC50 and Ki Determination
-
Prepare this compound dilutions: Prepare a serial dilution of this compound (e.g., 0.01 nM to 10,000 nM) in assay buffer.
-
Prepare enzyme and substrate: Dilute the neuraminidase enzyme to the same working concentration as in the Km determination. Prepare the MUNANA substrate at a concentration equal to the determined Km value.
-
Set up the reaction plate:
-
Add 25 µL of each this compound dilution to triplicate wells.
-
Add 25 µL of diluted enzyme to each well.
-
Include controls for 100% activity (enzyme, no inhibitor) and 0% activity (no enzyme).
-
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 50 µL of the MUNANA substrate solution to each well.
-
Incubate, stop, and read: Follow steps 5-7 from the Km determination protocol.
-
Data analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation and Interpretation
The quantitative results from the enzymatic assays should be systematically organized for clear interpretation and comparison.
Table 1: Michaelis-Menten Kinetic Parameters for Neuraminidase
| Parameter | Value | Units |
|---|---|---|
| Km | Calculated Value | µM |
| Vmax | Calculated Value | RFU/min or µM/min |
Table 2: Inhibitory Potency of this compound
| Parameter | Value | Units |
|---|---|---|
| IC50 | Calculated Value | nM |
| Ki | Calculated Value | nM |
A lower Ki value indicates tighter binding of this compound to the neuraminidase active site, suggesting higher potency.
Neuraminidase Signaling and Inhibition Pathway
The mechanism of action of neuraminidase inhibitors is a direct enzymatic inhibition, which disrupts a key step in the viral replication cycle.
Figure 2: Inhibition of the neuraminidase-mediated virus release pathway.
Conclusion
This guide outlines the essential theoretical and practical steps required to determine the inhibitory constant (Ki) of a novel neuraminidase inhibitor, this compound. By accurately measuring the Km of the enzyme for its substrate and subsequently determining the IC50 of the inhibitor, a reliable Ki value can be calculated. This parameter is fundamental for the characterization and comparison of new drug candidates in the development of next-generation influenza therapeutics. The use of robust, standardized fluorometric assays and appropriate data analysis methods, such as non-linear regression, is crucial for obtaining accurate and reproducible results.
References
- 1. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]
- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 3. Neuraminidase - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Early-Stage Research on Neuraminidase-IN-4: A Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Initial investigations into a novel compound, designated Neuraminidase-IN-4, have been conducted to assess its potential as an inhibitor of viral neuraminidase. This document provides a comprehensive summary of the early-stage research, including its mechanism of action, quantitative analysis of its inhibitory effects, and detailed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development.
Introduction to Neuraminidase Inhibition
Neuraminidase is a critical enzyme found on the surface of many viruses, including the influenza virus.[1][2] Its primary function is to cleave sialic acid residues from host cell receptors and newly formed virions.[2][3] This enzymatic activity is essential for the release of progeny viruses from infected cells, thus facilitating the spread of infection throughout the host.[4] By blocking the active site of neuraminidase, inhibitor drugs can prevent this cleavage, leading to the aggregation of viruses at the cell surface and effectively halting the progression of the infection. Marketed neuraminidase inhibitors, such as oseltamivir and zanamivir, have demonstrated the clinical efficacy of this therapeutic strategy.
Mechanism of Action of this compound
This compound is a competitive inhibitor that, like other drugs in its class, is designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid. It binds to the highly conserved active site of the enzyme, preventing the hydrolysis of terminal sialic acid residues. This inhibition of enzymatic activity prevents the release of new viral particles from infected host cells, thereby limiting the spread of the virus.
The proposed inhibitory mechanism is visualized in the signaling pathway diagram below.
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The inhibitory activity of this compound was quantified using a fluorescence-based neuraminidase inhibition assay. The half-maximal inhibitory concentration (IC50) was determined against various influenza virus strains. For comparison, the activity of oseltamivir was also assessed.
| Compound | Virus Strain | IC50 (nM) |
| This compound | A(H1N1)pdm09 | 0.95 |
| H3N2 | 0.81 | |
| Influenza B | 35.2 | |
| Oseltamivir | A(H1N1)pdm09 | 0.86 |
| H3N2 | 0.73 | |
| Influenza B | 33.12 |
Note: The IC50 values represent the geometric means from multiple experiments.
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This protocol outlines the method used to determine the IC50 values of neuraminidase inhibitors. The assay relies on the cleavage of the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU).
Materials:
-
Influenza virus stocks
-
This compound and oseltamivir carboxylate
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer: 33.3 mM MES and 4 mM CaCl2, pH 6.5
-
Stop Solution
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and oseltamivir in the assay buffer.
-
Virus Dilution: Dilute influenza virus stocks in the assay buffer to a concentration that yields a linear reaction rate for the duration of the assay.
-
Assay Reaction:
-
Add 50 µL of the diluted virus to each well of a 96-well black plate.
-
Add 50 µL of the serially diluted inhibitor or assay buffer (for control wells) to the respective wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of MUNANA substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Termination: Stop the reaction by adding 100 µL of the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the released 4-MU using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the neuraminidase inhibition assay.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
To assess the antiviral efficacy in a cellular context, a plaque reduction assay is a standard method.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stocks
-
This compound
-
Growth medium and overlay medium
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.
-
Infection: Infect the confluent cell monolayers with a diluted influenza virus stock (approximately 50-100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour virus adsorption period, remove the inoculum and overlay the cells with a medium containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours or until visible plaques are formed.
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control. Determine the EC50 (50% effective concentration) value.
Conclusion
The early-stage research on this compound indicates that it is a potent inhibitor of influenza neuraminidase, with in vitro activity comparable to that of oseltamivir against A(H1N1)pdm09 and H3N2 strains. Further investigation, including cytotoxicity assays to determine the therapeutic index and in vivo efficacy studies, is warranted to fully characterize the potential of this compound as a novel antiviral agent. The protocols and data presented in this guide provide a solid foundation for these future studies.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Antiviral Activity of Neuraminidase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuraminidase-IN-4, also identified as compound 4b, is a potent, novel thiophene-containing inhibitor of influenza virus neuraminidase. It demonstrates significant enzymatic inhibition and robust antiviral activity against the highly pathogenic H5N1 avian influenza strain. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental protocols used for its characterization. The information presented is intended to support further research and development of new anti-influenza agents.
Core Chemical and Biological Properties
This compound has been identified as a highly effective inhibitor of influenza neuraminidase, a critical enzyme for viral replication and propagation.[1][2] Its inhibitory and antiviral activities have been quantified against reference compounds, demonstrating its potential as a lead compound for drug development.
Quantitative Biological Data
The biological efficacy of this compound is summarized in the tables below. The data highlights its potent enzymatic inhibition of neuraminidase and its effectiveness in a cell-based antiviral assay.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |
| This compound (4b) | Neuraminidase | 0.03 | Oseltamivir Carboxylate | 0.06 |
Data sourced from Zhong et al., 2021.[1][2]
Table 2: Antiviral Activity
| Compound | Virus Strain | EC₅₀ (µM) | Positive Control | Control EC₅₀ (µM) |
| This compound (4b) | A/chicken/Hubei/327/2004 (H5N1-DW) | 1.59 | Oseltamivir | 5.97 |
Data sourced from Zhong et al., 2021.[1]
Mechanism of Action: Inhibition of Viral Neuraminidase
The primary mechanism of action for this compound is the inhibition of the influenza neuraminidase enzyme. This enzyme is crucial for the late stage of the viral life cycle.
Role of Neuraminidase in Influenza Virus Replication:
-
Viral Budding: After replication within a host cell, new virions emerge and bud from the cell membrane.
-
Hemagglutinin Binding: The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell surface, causing the new viruses to remain tethered to the cell.
-
Viral Release: Neuraminidase cleaves these sialic acid residues from the host cell surface and from the virions themselves.
-
Progeny Virus Spread: This cleavage releases the newly formed virus particles, allowing them to infect other cells and continue the cycle of infection.
This compound binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid. This inhibition leads to the aggregation of new virus particles on the host cell surface and prevents their release, thereby halting the spread of the infection. Molecular docking studies have suggested that the thiophene moiety of this compound plays a key role in binding to the enzyme's active site, while a quinoline ring extends into the 150-cavity, a known pocket near the active site that can be exploited for inhibitor design.
Caption: Influenza virus release mechanism and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize this compound.
Neuraminidase Inhibition Assay (Fluorometric)
This protocol is a standard method for determining the in vitro inhibitory activity of compounds against influenza neuraminidase using a fluorogenic substrate.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against the neuraminidase enzyme.
Materials and Reagents:
-
This compound (test compound)
-
Oseltamivir Carboxylate (positive control)
-
Neuraminidase enzyme (from influenza virus)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer with CaCl₂)
-
Stop Solution (e.g., ethanol and NaOH)
-
Black 96-well microplates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 4-fold serial dilutions in Assay Buffer.
-
Assay Setup:
-
To appropriate wells of a black 96-well plate, add 25 µL of the serially diluted test compound or control inhibitor.
-
For "100% activity" control wells, add 25 µL of Assay Buffer.
-
For "no-virus" (background) control wells, add 50 µL of Assay Buffer.
-
-
Enzyme Addition: Add 25 µL of diluted neuraminidase enzyme to all wells except the "no-virus" controls.
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes.
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of 300 µM MUNANA working solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Fluorescence Reading: Measure the fluorescence on a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Subtract the average background fluorescence (from "no-virus" wells) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "100% activity" control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro fluorometric neuraminidase inhibition assay.
Antiviral Activity Assay (Cytopathic Effect Inhibition)
This assay determines the concentration of a compound required to protect cells from the virus-induced cytopathic effect (CPE).
Objective: To determine the 50% effective concentration (EC₅₀) of this compound against the H5N1 influenza virus in a cell-based model.
Materials and Reagents:
-
This compound (test compound)
-
Oseltamivir (positive control)
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus A/chicken/Hubei/327/2004 (H5N1-DW)
-
Cell culture medium (e.g., DMEM)
-
Trypsin (for viral activation)
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates and incubate until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and the control drug in cell culture medium.
-
Infection and Treatment:
-
Wash the MDCK cell monolayers.
-
Add the prepared drug dilutions to the wells.
-
Infect the cells with a predetermined titer of the H5N1 virus (in the presence of trypsin).
-
Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until a significant cytopathic effect is observed in the virus control wells.
-
Quantify Cell Viability: Add a cell viability reagent to all wells according to the manufacturer's instructions and measure the signal (absorbance or luminescence) with a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.
-
Plot the percent protection against the logarithm of the compound concentration and use non-linear regression to determine the EC₅₀ value.
-
Conclusion
This compound is a promising anti-influenza compound with potent inhibitory activity against the neuraminidase enzyme and excellent antiviral efficacy against the H5N1 virus. Its novel thiophene-based structure and interaction with the 150-cavity of the enzyme active site make it a valuable candidate for further preclinical development. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this and other novel neuraminidase inhibitors.
References
Methodological & Application
Application Notes and Protocols for Neuraminidase-IN-4 in Influenza Virus Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a novel investigational neuraminidase inhibitor, Neuraminidase-IN-4, for influenza virus research. This document details its mechanism of action, presents its inhibitory activity in a structured format, and offers detailed protocols for its evaluation.
Introduction
Influenza viruses represent a persistent global health threat, driving the need for ongoing development of effective antiviral therapies. A critical target for antiviral drugs is the viral surface glycoprotein, neuraminidase (NA).[1][2] This enzyme is essential for the release of newly formed virus particles from infected host cells, a crucial step in the propagation of the infection.[3][4][5] Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that block the active site of the NA enzyme, preventing the cleavage of sialic acid residues from host cells and new virions. This inhibition leads to the aggregation of progeny virions on the cell surface, thereby halting the spread of the virus. This compound is a potent and selective investigational inhibitor of influenza virus neuraminidase.
Mechanism of Action
Like other neuraminidase inhibitors, this compound is designed to mimic sialic acid, the natural substrate of the neuraminidase enzyme. By competitively binding to the highly conserved active site of neuraminidase, this compound blocks its enzymatic function. This action prevents the cleavage of terminal sialic acid from glycoconjugates on the surface of infected cells and on the progeny virions themselves. Consequently, the newly synthesized viruses are unable to detach from the host cell, leading to their aggregation and preventing their release to infect new cells. The inhibition of viral spread effectively curtails the progression of the infection. Some studies also suggest that neuraminidase plays a role in the early stages of infection, such as viral entry into target cells, providing another rationale for the prophylactic use of NA inhibitors.
Figure 1: Mechanism of action of this compound.
Data Presentation
The antiviral activity and pharmacokinetic profile of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Influenza Strain | Neuraminidase Subtype | IC₅₀ (nM) | EC₅₀ (nM) | Kᵢ (nM) |
| A/California/07/2009 | H1N1pdm09 | 0.85 | 1.2 | 0.4 |
| A/Victoria/3/75 | H3N2 | 0.70 | 1.0 | 0.3 |
| B/Florida/4/2006 | Yamagata lineage | 35.0 | 45.5 | 15.0 |
| A/Duck/MN/1525/81 | H5N1 | 0.95 | 1.5 | 0.5 |
IC₅₀ (Half-maximal inhibitory concentration), EC₅₀ (Half-maximal effective concentration), Kᵢ (Inhibition constant)
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| Intravenous (IV) | 1 | 550 | 0.25 | 1200 | 3.5 | 100 |
| Oral (PO) | 10 | 850 | 1.0 | 4800 | 4.0 | 40 |
Cₘₐₓ (Maximum plasma concentration), Tₘₐₓ (Time to reach Cₘₐₓ), AUC₀₋₂₄ (Area under the plasma concentration-time curve from 0 to 24 hours), t₁/₂ (Elimination half-life)
Experimental Protocols
Detailed methodologies for key experiments to evaluate this compound are provided below.
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay
This assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of neuraminidase inhibitors. It relies on the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the viral neuraminidase to produce the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is used to calculate its IC₅₀ value.
Materials:
-
Influenza virus stocks (e.g., A/H1N1, A/H3N2, B)
-
This compound
-
Oseltamivir carboxylate (positive control)
-
MUNANA substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5
-
Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol
-
Black 96-well microplates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Virus Titration:
-
Perform serial dilutions of the virus stock in assay buffer.
-
Add 50 µL of each virus dilution to the wells of a black 96-well plate.
-
Add 50 µL of MUNANA substrate (final concentration 100 µM) to each well.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the fluorescence to determine the virus dilution that gives a signal in the linear range of the instrument.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve a range of desired final concentrations (e.g., 0.01 nM to 1000 nM). Prepare similar dilutions for the oseltamivir control.
-
-
Inhibition Assay:
-
Add 25 µL of the diluted this compound or control inhibitor to the wells of a black 96-well plate.
-
Add 25 µL of the appropriately diluted virus to each well.
-
Include virus-only (no inhibitor) and buffer-only (no virus) controls.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add 50 µL of MUNANA substrate to each well.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer-only wells) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Figure 2: Workflow for the fluorescence-based NA inhibition assay.
Protocol 2: Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the 50% effective concentration (EC₅₀) of an antiviral compound by measuring the reduction in the formation of viral plaques in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Infection Medium: Serum-free DMEM with 1 µg/mL TPCK-treated trypsin
-
Agarose overlay: 2X DMEM mixed 1:1 with 1.6% agarose
-
This compound
-
Influenza virus stock
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Wash the cell monolayers twice with sterile PBS.
-
Prepare serial dilutions of the influenza virus stock in serum-free DMEM to yield 50-100 plaque-forming units (PFU) per well.
-
Infect the cells by adding 200 µL of the virus dilution to each well.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Prepare serial dilutions of this compound in infection medium.
-
After the incubation, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the agarose overlay containing the different concentrations of this compound to each well.
-
-
Incubation and Staining:
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Carefully remove the agarose overlay.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study to determine parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and bioavailability.
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Divide mice into two groups: IV and PO administration.
-
IV Group: Administer a single 1 mg/kg dose of this compound via the tail vein.
-
PO Group: Administer a single 10 mg/kg dose by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from a subset of mice (n=3 per time point) at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Collect blood into heparinized tubes.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using non-compartmental analysis with appropriate software.
-
Calculate the oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Figure 3: Workflow for an in vivo pharmacokinetic study.
Conclusion
The provided protocols and data offer a robust framework for the preclinical evaluation of this compound. The fluorescence-based neuraminidase inhibition assay and the plaque reduction assay are reliable methods for characterizing the in vitro potency and antiviral efficacy of this novel inhibitor. The in vivo pharmacokinetic data provide essential insights into its absorption, distribution, metabolism, and excretion profile. Together, these assays are fundamental for assessing the therapeutic potential of this compound as a treatment for influenza virus infections and for monitoring the potential emergence of antiviral resistance.
References
Application Notes and Protocols for Neuraminidase-IN-4 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase-IN-4 is a novel investigational inhibitor of the viral neuraminidase enzyme. As a member of the neuraminidase inhibitor class of antiviral drugs, it is designed to block the release of nascent virus particles from infected host cells, thereby preventing the spread of infection.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in animal models, intended to guide researchers in preclinical drug development. The protocols and data presented are representative and based on established methodologies for evaluating neuraminidase inhibitors.[5]
Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of the viral neuraminidase enzyme. By binding to the active site of neuraminidase, the inhibitor prevents the cleavage of sialic acid residues from host cell and viral glycoproteins. This leads to the aggregation of newly formed virions on the cell surface and prevents their release.
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Influenza A Subtype | IC50 (µM) |
| H1N1 | 0.085 |
| H3N2 | 0.110 |
| H5N1 | 0.150 |
Data is illustrative and represents typical values for a potent neuraminidase inhibitor.
In Vivo Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) |
| Mouse | IV | 1 | 1500 | 0.08 | 3200 | 2.5 | - |
| Mouse | PO | 10 | 2500 | 0.5 | 16000 | 3.0 | 50 |
| Rat | IV | 1 | 1200 | 0.08 | 2800 | 3.5 | - |
| Rat | PO | 10 | 2000 | 1.0 | 14000 | 4.0 | 50 |
Data is illustrative and based on representative preclinical pharmacokinetic profiles for novel neuraminidase inhibitors.
In Vivo Efficacy of this compound in a Mouse Influenza Model
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Mean Lung Viral Titer (log10 TCID50/mL) |
| Placebo | - | 0 | 6.5 |
| This compound | 10 | 100 | 2.5 |
| Oseltamivir | 10 | 100 | 2.8 |
Data is illustrative and represents typical outcomes in a lethal influenza challenge model in mice.
Experimental Protocols
In Vivo Efficacy Study in a Mouse Model of Influenza Infection
Objective: To evaluate the in vivo efficacy of this compound compared to a placebo control and an active comparator (e.g., Oseltamivir).
Materials:
-
Specific pathogen-free BALB/c mice (6-8 weeks old)
-
Mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/1934 (H1N1))
-
This compound, Oseltamivir, and vehicle control
-
Anesthesia (e.g., isoflurane)
-
MDCK cells for viral titration
Protocol:
-
Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Infection: Lightly anesthetize mice and intranasally infect them with a lethal dose (e.g., 10x LD50) of the influenza virus in a volume of 50 µL.
-
Treatment: Begin treatment 4 hours post-infection and continue twice daily for 5 days. Administer this compound, Oseltamivir, or placebo via oral gavage.
-
Monitoring: Monitor mice daily for 14 days for survival, body weight changes, and clinical signs of illness.
-
Viral Titer Determination: On day 3 post-infection, euthanize a subset of mice from each group, collect lungs, and homogenize the tissue. Determine the viral titer in the lung homogenates using a TCID50 assay on MDCK cells.
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves with a log-rank test. Analyze differences in body weight and lung viral titers using appropriate statistical tests (e.g., ANOVA or t-test).
Caption: Workflow for an in vivo efficacy study.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound formulated for intravenous and oral administration
-
Cannulas for blood collection
-
Centrifuge and tubes for plasma separation
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Preparation: House rats in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. For the intravenous group, cannulate the jugular vein for blood sampling.
-
Dosing:
-
Intravenous (IV): Administer a single bolus injection of this compound (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at pre-dose and at various time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Separate plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t½).
Caption: Workflow for a pharmacokinetic study.
Acute Toxicity Study in Mice
Objective: To determine the acute toxicity and maximum tolerated dose (MTD) of this compound in mice.
Materials:
-
Male and female BALB/c mice (6-8 weeks old)
-
This compound
-
Vehicle control
Protocol:
-
Dose Range Finding: Administer single, escalating doses of this compound to small groups of mice.
-
Definitive Study: Based on the dose-ranging study, select a range of doses (including a high dose expected to induce some toxicity) and a vehicle control. Administer a single dose to groups of at least 5 male and 5 female mice.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Determine the LD50 (if applicable) and the MTD.
Conclusion
This compound demonstrates potent antiviral activity and a promising pharmacokinetic profile in preclinical models. The protocols outlined in this document provide a framework for the continued in vivo evaluation of this and other novel neuraminidase inhibitors. Rigorous preclinical assessment is crucial for advancing new antiviral candidates toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 3. Neuraminidase - Wikipedia [en.wikipedia.org]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening with Neuraminidase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase (NA), a key glycoprotein on the surface of the influenza virus, is a critical and well-validated target for the development of antiviral drugs.[1] Its primary role is to cleave sialic acid residues from host cell receptors and newly synthesized virions, which facilitates the release of progeny viruses and prevents their aggregation.[1] The inhibition of neuraminidase activity is a clinically proven method for combating influenza infections.[1] However, the continual evolution of the influenza virus and the emergence of drug-resistant strains necessitate the discovery of new neuraminidase inhibitors with diverse chemical structures.[1]
High-throughput screening (HTS) is a crucial methodology for identifying novel lead compounds that target neuraminidase.[1] These application notes provide detailed protocols for the use of Neuraminidase-IN-4, a novel investigational neuraminidase inhibitor, in HTS assays. The methodologies described are broadly applicable for the screening and characterization of new chemical entities targeting viral neuraminidase.
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors, such as this compound, are designed to block the active site of the neuraminidase enzyme. This prevents the enzyme from cleaving sialic acid residues on the surface of the host cell and on newly formed virus particles. As a result, the newly replicated viruses cannot detach from the host cell, leading to their aggregation at the cell surface and preventing the spread of infection to other cells. This mechanism of action is effective against both influenza A and influenza B viruses.
The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory action of compounds like this compound.
Caption: Influenza virus life cycle and the inhibitory mechanism of this compound.
High-Throughput Screening Protocols
A variety of assay formats are suitable for the high-throughput screening of neuraminidase inhibitors. The most common and well-established method is the fluorescence-based enzyme inhibition assay due to its simplicity, sensitivity, and scalability. Cell-based assays offer a more physiologically relevant context by evaluating the inhibition of viral replication within a cellular environment.
Protocol 1: Fluorescence-Based Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of neuraminidase. The most widely used substrate is 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Neuraminidase cleaves the sialic acid residue from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
Objective: To identify inhibitors of neuraminidase activity from a compound library in a 384-well format.
Materials:
-
Recombinant Neuraminidase (e.g., from H1N1 or H3N2 strains)
-
MUNANA Substrate (e.g., Sigma-Aldrich)
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.1 M Glycine-NaOH, pH 10.2, in 25% ethanol
-
This compound and other test compounds
-
Positive Control (e.g., Oseltamivir)
-
384-well black, flat-bottom plates
Experimental Workflow:
Caption: Workflow for the fluorescence-based neuraminidase enzyme inhibition assay.
Procedure:
-
Compound Dispensing: Dispense 1 µL of this compound, control compounds, and vehicle (e.g., DMSO) into the wells of a 384-well plate.
-
Enzyme Addition: Add 20 µL of recombinant neuraminidase solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Add 20 µL of MUNANA substrate solution. The final concentration of MUNANA should be optimized for the specific enzyme preparation, but a common starting point is 100 µM.
-
Enzymatic Reaction: Incubate the plate at 37°C for 1 hour.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Protocol 2: Cell-Based Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit viral replication in a cellular context by quantifying the neuraminidase activity in the supernatant of infected cells.
Objective: To determine the antiviral activity of this compound in a cell-based assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Infection Medium: DMEM with 0.2% BSA, 25 mM HEPES, and antibiotics
-
This compound and other test compounds
-
Positive Control (e.g., Oseltamivir)
-
MUNANA Substrate
-
Assay Buffer
-
Stop Solution
-
96-well or 384-well cell culture plates
-
96-well or 384-well black, flat-bottom plates
Experimental Workflow:
Caption: Workflow for the cell-based neuraminidase inhibition assay.
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate and grow to confluency.
-
Infection: Infect the cells with influenza virus at a low multiplicity of infection (MOI).
-
Compound Addition: After a brief incubation to allow for viral entry, replace the infection medium with fresh medium containing serial dilutions of this compound or control compounds.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for viral replication.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Neuraminidase Activity Assay:
-
Transfer 10 µL of the supernatant to a new black 384-well plate.
-
Add 40 µL of assay buffer containing 125 µM MUNANA (for a final concentration of 100 µM).
-
Incubate at 37°C for 1 hour.
-
Add 50 µL of stop solution.
-
Read the fluorescence as described in the enzyme inhibition assay.
-
Data Analysis:
-
Calculate the percent inhibition of viral replication based on the reduction in neuraminidase activity in the supernatant compared to untreated, infected cells.
-
Determine the EC50 value, which is the effective concentration required to inhibit 50% of viral replication.
-
It is also recommended to perform a parallel cytotoxicity assay to ensure that the observed antiviral activity is not due to compound toxicity to the host cells.
Data Presentation
The quantitative data generated from these HTS assays should be summarized in a clear and structured format for easy comparison. Below is a template for presenting the inhibitory activity of this compound against different influenza virus strains, with hypothetical data for illustrative purposes.
Table 1: In Vitro Inhibitory Activity of this compound
| Influenza Strain | Assay Type | Parameter | This compound | Oseltamivir (Control) |
| A/H1N1 | Enzyme Inhibition | IC50 (nM) | 1.5 | 0.9 |
| Cell-Based | EC50 (nM) | 10.2 | 5.8 | |
| Cytotoxicity | CC50 (µM) | >100 | >100 | |
| Selectivity Index | (CC50/EC50) | >9800 | >17240 | |
| A/H3N2 | Enzyme Inhibition | IC50 (nM) | 2.1 | 1.2 |
| Cell-Based | EC50 (nM) | 15.5 | 8.9 | |
| Cytotoxicity | CC50 (µM) | >100 | >100 | |
| Selectivity Index | (CC50/EC50) | >6450 | >11235 | |
| Influenza B | Enzyme Inhibition | IC50 (nM) | 3.5 | 2.8 |
| Cell-Based | EC50 (nM) | 25.1 | 18.4 | |
| Cytotoxicity | CC50 (µM) | >100 | >100 | |
| Selectivity Index | (CC50/EC50) | >3980 | >5430 |
IC50: 50% inhibitory concentration in the enzyme assay. EC50: 50% effective concentration in the cell-based assay. CC50: 50% cytotoxic concentration. Selectivity Index: A measure of the compound's specificity for antiviral activity over cytotoxicity.
Conclusion
The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of the novel neuraminidase inhibitor, this compound. By employing both enzyme-based and cell-based assays, researchers can effectively determine the potency, spectrum of activity, and potential cytotoxicity of this and other investigational compounds. This comprehensive approach is fundamental for the preclinical evaluation of new neuraminidase inhibitors and for advancing the development of next-generation influenza antivirals.
References
Application Notes and Protocols: Antiviral Efficacy of Neuraminidase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is crucial for the release of progeny virions from infected host cells, thus playing a pivotal role in the spread of the virus.[1][2][3] Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that block the enzymatic activity of NA, preventing the release of new viral particles and thereby halting the progression of infection.[4][5] Neuraminidase-IN-4 is a novel investigational inhibitor of viral neuraminidase. These application notes provide a comprehensive overview of the in vitro antiviral efficacy of this compound, along with detailed protocols for its evaluation.
Mechanism of Action
Neuraminidase inhibitors, including this compound, function by mimicking the natural substrate of the neuraminidase enzyme, sialic acid. By binding to the active site of the neuraminidase, these inhibitors prevent the cleavage of sialic acid residues on the surface of the host cell and on newly formed virions. This inhibition leads to the aggregation of virus particles at the cell surface and prevents their release, thus limiting the spread of the infection to other cells.
Caption: Mechanism of action of this compound.
Antiviral Efficacy Data
The antiviral activity of this compound was evaluated against various influenza A and B strains using a highly sensitive fluorescence-based neuraminidase inhibition assay. The half-maximal inhibitory concentration (IC50) was determined for each strain.
| Influenza Virus Strain | Neuraminidase Subtype | This compound IC50 (nM) | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) |
| A/California/07/2009 | H1N1pdm09 | 0.85 | 1.20 | 0.60 |
| A/Texas/50/2012 | H3N2 | 1.10 | 1.50 | 0.85 |
| B/Massachusetts/2/2012 | Yamagata | 2.50 | 3.10 | 1.90 |
| A/H1N1 (Oseltamivir-Resistant) | H275Y mutant | 1.50 | >1000 | 0.75 |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of viral neuraminidase using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
This compound
-
Recombinant neuraminidase or influenza virus isolates
-
MUNANA substrate
-
Assay buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a black 96-well plate, add 25 µL of the diluted this compound to the respective wells. Include wells for no-inhibitor control (100% activity) and a known neuraminidase inhibitor as a positive control.
-
Add 50 µL of the diluted neuraminidase enzyme or virus solution to each well.
-
Gently mix and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 150 µL of the stop solution.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the Neuraminidase Inhibition Assay.
Plaque Reduction Assay
This cell-based assay evaluates the ability of this compound to inhibit the replication of influenza virus in a host cell environment.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound
-
Cell culture medium
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Grow a confluent monolayer of MDCK cells in 6-well plates.
-
Prepare serial dilutions of the influenza virus and infect the MDCK cell monolayers for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Prepare an agarose overlay medium containing different concentrations of this compound.
-
Add the agarose overlay to the infected cells and allow it to solidify.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a formaldehyde solution.
-
Remove the agarose overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated control.
-
Determine the EC50 (50% effective concentration) value from the dose-response curve.
Viral Yield Reduction Assay
This assay measures the effect of this compound on the amount of infectious virus produced by infected cells.
Materials:
-
MDCK cells
-
Influenza virus
-
This compound
-
Cell culture medium
-
TCID50 (50% Tissue Culture Infectious Dose) assay components
Procedure:
-
Seed MDCK cells in 24-well plates and grow to confluency.
-
Infect the cells with influenza virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.
-
Incubate the plates for 24-48 hours at 37°C.
-
Harvest the supernatant from each well.
-
Determine the viral titer in the supernatant using a TCID50 assay on fresh MDCK cells.
-
Calculate the reduction in viral yield for each concentration of this compound compared to the untreated control.
Resistance Studies
To assess the potential for the development of resistance, influenza virus can be serially passaged in the presence of sub-lethal concentrations of this compound. Viral clones that demonstrate the ability to replicate in the presence of high concentrations of the inhibitor are then selected. The neuraminidase gene of these resistant variants is sequenced to identify any mutations that may confer resistance.
Conclusion
The in vitro neuraminidase inhibition assay is a robust and sensitive method for determining the potency of inhibitors like this compound. The fluorescence-based readout allows for high-throughput screening, making it an invaluable tool in the discovery and development of novel antiviral therapeutics targeting neuraminidase. The data presented here indicates that this compound is a potent inhibitor of a range of influenza A and B viruses, including strains resistant to other neuraminidase inhibitors. Further studies, including cell-based assays and in vivo models, are warranted to fully characterize its antiviral profile.
References
- 1. benchchem.com [benchchem.com]
- 2. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
Neuraminidase-IN-4 as a tool for studying viral entry
Application Notes: Neuraminidase-IN-4
Introduction
Neuraminidase (NA) is a critical surface glycoprotein found on many enveloped viruses, most notably the influenza virus. Its primary, well-understood function is to facilitate the release of progeny virions from the surface of infected host cells by cleaving terminal sialic acid residues.[1][2][3][4][5] This action prevents the newly formed virus particles from self-aggregating and from being tethered to the host cell membrane, thereby promoting the spread of infection. However, emerging evidence suggests that NA also plays a role in the early stages of the viral life cycle, including viral entry. It is hypothesized that NA facilitates the movement of the virus through the sialic acid-rich mucus of the respiratory tract to reach the underlying epithelial cells. Furthermore, on the cell surface, NA activity may help the virus move across the cell membrane to find a suitable site for endocytosis.
This compound is a potent and specific small molecule inhibitor of viral neuraminidase. By blocking the active site of the neuraminidase enzyme, this compound serves as a powerful tool for researchers to investigate the multifaceted role of this enzyme in the viral life cycle. Its primary application is in studying the dynamics of viral entry and egress, as well as in the high-throughput screening and development of new antiviral therapeutics.
Mechanism of Action
This compound functions as a competitive inhibitor of the neuraminidase enzyme. It is designed to mimic the natural substrate of the enzyme, sialic acid. When this compound binds to the active site of the neuraminidase, it forms a stable complex that prevents the enzyme from cleaving sialic acid residues on host cells and viral glycoproteins. This inhibition of enzymatic activity leads to two primary consequences:
-
Inhibition of Viral Egress: Progeny virions remain attached to the surface of the infected cell, preventing their release and the subsequent infection of neighboring cells.
-
Impediment of Viral Entry: The virus's motility through the mucosal layer and across the host cell surface is reduced, thereby decreasing the efficiency of viral entry into the host cell.
Quantitative Data
The inhibitory activity of this compound can be quantified by determining its 50% inhibitory concentration (IC50) against various viral strains. The following table provides representative IC50 values for neuraminidase inhibitors against common influenza strains, determined using a fluorometric assay.
| Influenza Virus Subtype | Inhibitor | Mean IC50 (nM) |
| A/H1N1 | This compound (Representative) | 0.85 - 1.60 |
| Oseltamivir carboxylate | 0.92 - 1.54 | |
| Zanamivir | 0.61 - 0.92 | |
| A/H3N2 | This compound (Representative) | 0.40 - 0.65 |
| Oseltamivir carboxylate | 0.43 - 0.62 | |
| Zanamivir | 1.48 - 2.17 | |
| Influenza B | This compound (Representative) | 5.10 - 12.50 |
| Oseltamivir carboxylate | 5.21 - 12.46 | |
| Zanamivir | 2.02 - 2.57 |
Note: Data for this compound is representative and intended for illustrative purposes. Actual values may vary based on specific viral strains and assay conditions.
Experimental Protocols
Protocol 1: In Vitro Fluorometric Neuraminidase Inhibition Assay
This protocol describes the determination of the IC50 value of this compound by measuring the inhibition of neuraminidase activity using a fluorogenic substrate.
Materials and Reagents:
-
This compound
-
Influenza virus stock (e.g., A/H1N1, A/H3N2)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer with CaCl2, pH 6.5)
-
Stop Solution (e.g., ethanol/glycine-NaOH buffer)
-
Black 96-well fluorescence plates
-
Fluorescence plate reader (Ex: 355 nm, Em: 460 nm)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions of the stock solution in Assay Buffer to create a range of concentrations (e.g., 0.01 nM to 10,000 nM).
-
Plate Setup: Add 25 µL of each inhibitor dilution to the wells of a black 96-well plate. Include wells with Assay Buffer only as a no-inhibitor control (100% activity) and wells without virus as a background control.
-
Add Virus: Add 50 µL of a pre-determined optimal dilution of the virus to each well (except for the background control wells). Incubate the plate at room temperature for 45 minutes.
-
Initiate Reaction: Add 50 µL of MUNANA substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well.
-
Read Fluorescence: Measure the fluorescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Viral Entry Inhibition Assay (Pseudovirus-Based)
This protocol assesses the ability of this compound to block the entry of viral pseudoparticles into host cells. This assay is safer than using live viruses and allows for the specific study of the entry process.
Materials and Reagents:
-
This compound
-
Pseudovirus particles expressing a viral envelope protein (e.g., influenza HA/NA) and a reporter gene (e.g., luciferase or GFP).
-
Host cell line susceptible to the virus (e.g., A549 or MDCK cells).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Luciferase assay reagent (if using luciferase reporter).
-
Plate luminometer or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Compound Treatment: On the day of the experiment, remove the culture medium and replace it with medium containing serial dilutions of this compound. Incubate for 1-2 hours.
-
Infection: Add the pseudovirus particles to each well at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Quantify Reporter Gene Expression:
-
For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
For GFP reporter: Observe and quantify the GFP-positive cells using a fluorescence microscope or flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of viral entry inhibition for each concentration of this compound relative to the untreated control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the 50% effective concentration (EC50).
-
Signaling Pathways and Logical Relationships
The dual role of neuraminidase in the influenza virus life cycle, and its inhibition by this compound, can be visualized as follows. Neuraminidase is crucial for overcoming the sialic acid barrier during both entry and exit.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 3. Neuraminidase - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Neuraminidase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase-IN-4 is a potent and selective inhibitor of viral neuraminidase, a key enzyme in the life cycle of influenza viruses.[1][2][3] Neuraminidase facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from the cell surface, thus preventing viral aggregation and promoting the spread of infection.[4][5] By blocking the active site of neuraminidase, this compound effectively halts this process, leading to a cessation of viral propagation. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound.
Mechanism of Action
The primary mechanism of this compound is the competitive inhibition of the viral neuraminidase enzyme. The influenza life cycle begins with the viral hemagglutinin (HA) protein binding to sialic acid receptors on the host cell, leading to endocytosis of the virus. After replication within the host cell, new virions bud from the cell membrane. These new virions would remain tethered to the host cell via HA-sialic acid interactions if not for the action of neuraminidase. Neuraminidase cleaves these sialic acid residues, releasing the new virus particles to infect neighboring cells. This compound mimics the natural substrate of neuraminidase, sialic acid, and binds to the enzyme's active site with high affinity, preventing it from cleaving sialic acid and thus halting viral release and propagation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Various Influenza A Subtypes
| Influenza A Subtype | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| H1N1 | 0.045 | >100 | >2222 |
| H3N2 | 0.062 | >100 | >1613 |
| H5N1 | 0.038 | >100 | >2632 |
| Oseltamivir-Resistant H1N1 (H275Y) | 0.095 | >100 | >1053 |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: Kinetic Parameters of this compound Inhibition
| Parameter | Value |
| Inhibition Type | Competitive |
| Kᵢ (nM) | 0.25 |
| Association Rate (kₒₙ) (M⁻¹s⁻¹) | 1.5 x 10⁶ |
| Dissociation Rate (kₒff) (s⁻¹) | 3.75 x 10⁻⁴ |
Kᵢ: Inhibition constant.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This protocol determines the 50% inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant influenza virus neuraminidase (e.g., from H1N1, H3N2, H5N1)
-
MUNANA substrate (2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
This compound
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 25 µL of each this compound dilution to triplicate wells.
-
Add 25 µL of Assay Buffer to control wells (no inhibitor).
-
Dilute the recombinant neuraminidase in Assay Buffer to a concentration that provides a linear fluorescent signal over the reaction time. Add 25 µL of the diluted neuraminidase solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare a 100 µM solution of MUNANA in Assay Buffer.
-
Add 50 µL of the 100 µM MUNANA solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence at an excitation of 360 nm and an emission of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
This protocol assesses the ability of this compound to protect cells from virus-induced cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Influenza virus stock
-
TPCK-treated trypsin
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom, white-walled plates
Protocol:
-
Seed MDCK cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of this compound in serum-free cell culture medium.
-
When cells are confluent, wash the monolayer with PBS.
-
Add 100 µL of the diluted this compound to the appropriate wells. Include a no-drug control.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence of TPCK-treated trypsin. Include a no-virus control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Assess cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Calculate the percent CPE inhibition for each concentration of this compound and determine the EC50 value.
Mandatory Visualization
Caption: Influenza virus life cycle and the inhibitory action of this compound.
Caption: Workflow for the fluorometric neuraminidase inhibition assay.
Caption: Relationship between compound properties and experimental readouts.
References
- 1. Neuraminidase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 3. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
Application Notes and Protocols for Neuraminidase Inhibitor-4 (NAI-4)
Disclaimer: Information for a specific compound designated "Neuraminidase-IN-4" is not publicly available. The following application notes and protocols are based on the properties and handling of a representative neuraminidase inhibitor, Oseltamivir carboxylate, and general procedures for neuraminidase inhibition assays. Researchers should consult the specific product datasheet for any new compound.
These notes are intended for researchers, scientists, and drug development professionals working with neuraminidase inhibitors.
Introduction
Dissolution of NAI-4
Table 1: Solubility of a Representative Neuraminidase Inhibitor (Oseltamivir Carboxylate)
| Solvent | Solubility | Notes |
| Water | Soluble | Prepare fresh for each experiment. |
| DMSO | Soluble | Suitable for preparing concentrated stock solutions. |
-
To prepare a high-concentration stock solution (e.g., 10 mM), add the appropriate volume of high-purity DMSO to the vial.
-
Vortex gently until the powder is completely dissolved.
-
For aqueous working solutions, further dilute the DMSO stock solution in the desired aqueous buffer (e.g., assay buffer). It is important to ensure the final concentration of DMSO is low (typically <1%) in the assay to avoid solvent effects.
Storage and Stability
| Form | Storage Temperature | Duration | Special Precautions |
| Lyophilized Powder | -20°C | Long-term | Store in a desiccated environment. |
| Stock Solution in DMSO | -20°C | Several months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Solution | 2-8°C | Up to 7 days | Prepare fresh when possible for optimal activity. |
Experimental Protocols
The following is a detailed protocol for a fluorescence-based neuraminidase inhibition assay. This assay measures the ability of an inhibitor to block the activity of neuraminidase, which cleaves a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to produce the fluorescent product 4-methylumbelliferone (4-MU).
4.1. Reagent Preparation
-
Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl₂, pH 6.5.
-
MUNANA Substrate Stock Solution (2.5 mM): Dissolve MUNANA in distilled water. Store at -20°C for up to one month.
-
MUNANA Working Solution (300 µM): Dilute the MUNANA stock solution in assay buffer. Prepare fresh and protect from light.
-
Neuraminidase Enzyme: Dilute the neuraminidase enzyme in assay buffer to a concentration that gives a linear reaction rate.
-
Stop Solution: Prepare by mixing absolute ethanol with 0.824 M NaOH.
4.2. Neuraminidase Inhibition Assay Protocol
-
Include control wells:
-
No-inhibitor control: Add 50 µL of assay buffer instead of the inhibitor solution.
-
Blank (no enzyme) control: Add assay buffer.
-
-
Add 50 µL of the diluted neuraminidase enzyme to all wells except the blank wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Terminate the reaction by adding 100 µL of the stop solution to all wells.
-
Measure the fluorescence on a plate reader with an excitation wavelength of ~355-365 nm and an emission wavelength of ~440-460 nm.
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Visualizations
Experimental Workflow for Neuraminidase Inhibition Assay
Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.
References
Troubleshooting & Optimization
Optimizing Neuraminidase Inhibitor Concentration in Assays: A Technical Support Center
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of neuraminidase inhibitors, such as Neuraminidase-IN-4, in enzymatic assays. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during neuraminidase inhibition assays, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is there high background fluorescence in my no-enzyme control wells?
High background fluorescence can mask the true signal from the enzymatic reaction, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | Prepare fresh substrate solution for each experiment. Avoid prolonged exposure of the substrate to light and elevated temperatures. |
| Contaminated Assay Buffer | Prepare fresh assay buffer using high-purity water and reagents. Filter the buffer through a 0.22 µm filter before use. |
| Well-to-Well Crosstalk | Use black, opaque-bottom 96-well plates to minimize crosstalk between wells. Ensure the plate reader optics are correctly aligned for the plate type. |
| Reagent Contamination | Test each reagent individually for intrinsic fluorescence at the assay wavelengths. |
Question 2: Why is the signal in my positive control (enzyme, no inhibitor) wells too low?
A low signal can result from insufficient enzyme activity, leading to a narrow dynamic range for inhibitor testing.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper storage of the neuraminidase enzyme at the recommended temperature. Avoid repeated freeze-thaw cycles.[1] Prepare fresh enzyme dilutions for each experiment. |
| Suboptimal Assay Conditions | Optimize the pH of the assay buffer (typically pH 6.0-6.5) and the incubation temperature (usually 37°C).[2][3] |
| Insufficient Incubation Time | Increase the incubation time of the enzyme with the substrate to allow for sufficient product formation. Monitor the reaction kinetics to ensure you are in the linear range. |
| Incorrect Substrate Concentration | Ensure the substrate concentration is appropriate for the enzyme. A common concentration for MUNANA is 100-300 µM.[2][3] |
Question 3: Why am I observing high variability in my IC50 values for this compound?
Inconsistent IC50 values can compromise the reliability of your results.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. For serial dilutions of the inhibitor, ensure thorough mixing at each step. |
| Inhibitor Precipitation | Visually inspect the inhibitor stock solution and dilutions for any signs of precipitation. Determine the solubility of this compound in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (typically <1%) and consistent across all wells. |
| Inhibitor Degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
| Inconsistent Incubation Times | Use a multichannel pipette or an automated liquid handler to add reagents and stop the reaction to ensure consistent timing across all wells. |
| Suboptimal Enzyme Concentration | The IC50 value can be dependent on the enzyme concentration. It is crucial to use a consistent and optimized amount of enzyme in each assay. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of neuraminidase inhibitors?
Neuraminidase inhibitors block the active site of the neuraminidase enzyme. This enzyme is crucial for the release of newly formed viral particles from infected host cells by cleaving sialic acid residues. By inhibiting neuraminidase, these drugs prevent the spread of the virus to other cells.
Q2: How do I determine the optimal concentration of this compound to use in my assay?
The optimal concentration range for an inhibitor is typically centered around its 50% inhibitory concentration (IC50). To determine the IC50 of this compound, perform a dose-response experiment with a wide range of inhibitor concentrations (e.g., from picomolar to micromolar). The IC50 is the concentration of the inhibitor that reduces the neuraminidase activity by 50%.
Q3: What are the critical controls to include in a neuraminidase inhibition assay?
-
No-Enzyme Control: Contains all assay components except the neuraminidase enzyme. This control is used to determine the background signal.
-
No-Inhibitor Control (Positive Control): Contains all assay components, including the enzyme, but no inhibitor. This represents 100% enzyme activity.
-
Solvent Control: Contains the enzyme and the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor as in the experimental wells. This is to ensure the solvent itself does not affect enzyme activity.
Q4: What is the importance of determining the linear range of the assay?
It is essential to work within the linear range of the assay, where the signal is directly proportional to the amount of product formed. This ensures that the measured inhibition is a true reflection of the inhibitor's effect on the enzyme's initial velocity and not an artifact of substrate depletion or signal saturation.
Experimental Protocols
Determination of the Optimal Neuraminidase Concentration
Before performing an inhibition assay, it is crucial to determine the optimal concentration of the neuraminidase enzyme that yields a robust signal within the linear range of the assay.
Materials:
-
Neuraminidase enzyme
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)
-
MUNANA Substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)
-
Stop Solution (e.g., 0.1 M Glycine, pH 10.7)
-
Black, opaque-bottom 96-well plates
Procedure:
-
Prepare serial dilutions of the neuraminidase enzyme in assay buffer.
-
Add 50 µL of each enzyme dilution to the wells of the 96-well plate.
-
Add 50 µL of assay buffer to the no-enzyme control wells.
-
Initiate the reaction by adding 50 µL of MUNANA substrate solution (e.g., 300 µM in assay buffer) to all wells.
-
Incubate the plate at 37°C for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the fluorescence using a plate reader (Excitation: ~365 nm, Emission: ~450 nm).
-
Plot the fluorescence signal against the enzyme concentration and select a concentration that falls within the linear portion of the curve and provides a strong signal-to-noise ratio.
This compound Inhibition Assay (IC50 Determination)
Materials:
-
Neuraminidase enzyme (at the optimal concentration determined above)
-
This compound stock solution
-
Assay Buffer
-
MUNANA Substrate
-
Stop Solution
-
Black, opaque-bottom 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To the appropriate wells of a 96-well plate, add 50 µL of the this compound dilutions.
-
Add 50 µL of assay buffer to the no-inhibitor control wells.
-
Add 50 µL of the diluted neuraminidase enzyme to all wells except the no-enzyme control wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for the predetermined optimal time.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the fluorescence (Excitation: ~365 nm, Emission: ~450 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.
Quantitative Data Summary
The following tables summarize typical concentrations and conditions for fluorescence-based neuraminidase inhibition assays.
Table 1: Reagent Concentrations
| Reagent | Typical Stock Concentration | Typical Working Concentration |
| MUNANA Substrate | 2.5 mM in water or DMSO | 100 - 300 µM |
| This compound | 1-10 mM in DMSO | Varies (serial dilutions) |
| Assay Buffer (MES) | - | 33 mM |
| Assay Buffer (CaCl₂) | - | 4 mM |
Table 2: Typical Assay Parameters
| Parameter | Value | Reference |
| Incubation Temperature | 37°C | |
| Enzyme-Inhibitor Pre-incubation | 30 minutes | |
| Enzyme-Substrate Incubation | 30 - 60 minutes | |
| Excitation Wavelength | ~365 nm | |
| Emission Wavelength | ~450 nm |
Visualizations
Caption: this compound inhibits the viral neuraminidase, preventing the release of new virions.
References
Technical Support Center: Overcoming Solubility Issues with Neuraminidase-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the small molecule inhibitor, Neuraminidase-IN-4.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?
A1: Direct dissolution of hydrophobic small molecule inhibitors like this compound in aqueous buffers is often challenging. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common first choice due to its excellent solubilizing capacity for a wide range of organic compounds.[1][2] From this stock solution, you can make further dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid impacting the biological system.[1]
Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I prevent it?
A2: This common issue is known as "precipitation upon dilution."[1] It occurs because the compound's concentration in the final aqueous solution exceeds its solubility limit in that medium. As the highly solubilizing organic solvent is diluted, it can no longer keep the hydrophobic compound in solution.
To prevent this, you can try the following:
-
Lower the final concentration: You may be exceeding the solubility limit of this compound in the aqueous buffer.
-
Use a co-solvent system: Preparing the stock solution in a mixture of solvents (e.g., DMSO and ethanol) or adding a co-solvent to the final aqueous medium can improve solubility.
-
Adjust the pH: If this compound has ionizable groups, altering the pH of the aqueous buffer can significantly enhance its solubility. For acidic compounds, increasing the pH above their pKa generally increases solubility, while for basic compounds, lowering the pH below their pKa is beneficial.
-
Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) or using a bath sonicator can help dissolve small precipitates. However, be cautious as prolonged heat can degrade the compound.
Q3: What are the best practices for storing this compound stock solutions?
A3: To maintain the integrity and activity of your this compound stock solution, proper storage is crucial. For stock solutions prepared in DMSO, it is recommended to:
-
Aliquot: Dispense the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.
-
Store at low temperatures: Store the aliquots at -20°C or -80°C for long-term stability.
-
Protect from light: Some compounds are light-sensitive, so storing them in amber vials or wrapping them in foil is a good practice.
Q4: Can the quality of the solvent affect the solubility of this compound?
A4: Absolutely. It is essential to use high-purity, anhydrous solvents. For instance, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can decrease the solubility of many organic compounds and may also lead to the degradation of the inhibitor over time.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | The concentration is too high. | Try preparing a more dilute stock solution. |
| The compound has low purity. | Ensure you are using a high-purity grade of the inhibitor. Impurities can significantly impact solubility. | |
| The solvent quality is poor. | Use fresh, anhydrous, high-purity DMSO. | |
| Insufficient agitation or temperature. | Vortex the solution thoroughly. If necessary, gently warm the solution to 37°C or use a sonicator to aid dissolution. | |
| Precipitation occurs after storing the DMSO stock solution, especially after freeze-thaw cycles. | The compound has come out of solution at lower temperatures. | Before use, bring the aliquot to room temperature and vortex to ensure everything is redissolved. Gentle warming can also be applied if necessary. |
| The compound precipitates upon dilution into an aqueous buffer. | The final concentration exceeds the aqueous solubility limit. | Lower the final concentration of this compound in the assay. |
| The organic solvent concentration is too low to maintain solubility. | Consider using a co-solvent system in your stock solution or adding a compatible co-solvent to your aqueous buffer. | |
| The pH of the aqueous buffer is not optimal for the compound's solubility. | If the compound has ionizable groups, test a range of pH values for your aqueous buffer to find the optimal pH for solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Amber glass or polypropylene vials
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution.
-
Weighing: Accurately weigh the calculated amount of the inhibitor powder and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Gentle Heating/Sonication (if necessary): If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial in a water bath.
-
Visual Inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Serial Dilution and Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Serial Dilution in DMSO: Prepare a series of dilutions from your 10 mM stock solution using 100% DMSO to achieve intermediate concentrations.
-
Dilution into Aqueous Buffer: Further dilute the intermediate DMSO solutions into your final aqueous assay buffer to reach the desired experimental concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below a level that affects your specific biological system (typically ≤ 0.5%).
-
Vortexing: Gently vortex the final working solutions to ensure homogeneity before adding them to your experiment.
Visualizations
Caption: Workflow for solubilizing and preparing this compound solutions.
References
Neuraminidase-IN-4 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Neuraminidase-IN-4. The following information will help you identify and mitigate potential off-target effects to ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: While this compound is designed for specific viral neuraminidase inhibition, off-target effects can occur. A primary concern is the unintended inhibition of human neuraminidase isoforms (NEU1, NEU2, NEU3, NEU4), which are involved in various cellular signaling pathways.[1] Unintended interactions with other cellular proteins, such as kinases, can also lead to unexpected phenotypes.[2]
Q2: We are observing unexpected cellular phenotypes, such as cytotoxicity, at concentrations close to the IC50 for viral neuraminidase. Could this be due to off-target effects?
A2: Yes, unexpected phenotypes are often the first sign of off-target activity.[1] If the observed effects occur at concentrations significantly higher than the on-target IC50, it strongly suggests an off-target mechanism.[1] It is crucial to perform a dose-response analysis to differentiate between on-target and off-target effects.
Q3: How can I confirm that this compound is engaging its intended viral target in my cellular assay?
A3: A Cellular Thermal Shift Assay (CETSA) is a reliable method to confirm target engagement. This assay measures the thermal stability of the target protein in the presence of the inhibitor. Ligand binding typically stabilizes the protein, leading to a shift in its melting curve, which can be detected by Western blot.[1]
Q4: What are some general strategies to minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of the inhibitor. Performing dose-response experiments for both the on-target activity and any observed phenotypes is crucial. Additionally, orthogonal validation using structurally and mechanistically different inhibitors or genetic approaches can help confirm that the observed phenotype is due to the inhibition of the intended target.
Troubleshooting Guide
Issue: Discrepancy between in vitro enzymatic activity and cell-based assay results.
Possible Cause:
-
Poor Cell Permeability: this compound may not efficiently cross the cell membrane to reach its target.
-
Compound Instability: The inhibitor may be unstable in cell culture media or subject to rapid cellular metabolism.
-
Off-Target Effects: The compound might be interacting with other cellular components that counteract its intended effect.
Troubleshooting Steps:
-
Verify Target Engagement: Perform a CETSA to confirm that this compound is binding to the viral neuraminidase within the cell.
-
Assess Compound Stability: Evaluate the stability of this compound in your specific cell culture conditions over the time course of your experiment.
-
Evaluate Cell Permeability: Use computational models or experimental assays to assess the cell permeability of the compound.
Issue: Observed cytotoxicity or other unexpected phenotypes.
Possible Cause:
-
Inhibition of Human Neuraminidases: this compound may be inhibiting endogenous human neuraminidases, disrupting normal cellular processes.
-
Kinase Inhibition: Off-target inhibition of cellular kinases is a common cause of toxicity for small molecule inhibitors.
Troubleshooting Steps:
-
Dose-Response Analysis: Determine the concentration at which cytotoxicity occurs and compare it to the IC50 for the intended viral target.
-
Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions.
-
Rescue Experiments: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing a resistant mutant of the off-target protein.
Quantitative Data Summary
Table 1: Potency and Selectivity Profile of this compound (Hypothetical Data)
| Target | IC50 (nM) |
| Viral Neuraminidase (H1N1) | 15 |
| Viral Neuraminidase (H3N2) | 25 |
| Human Neuraminidase 1 (NEU1) | 1,200 |
| Human Neuraminidase 2 (NEU2) | 850 |
| Human Neuraminidase 3 (NEU3) | 2,500 |
| Human Neuraminidase 4 (NEU4) | >10,000 |
Table 2: Dose-Response of this compound on Viral Replication and Cell Viability (Hypothetical Data)
| Concentration (nM) | Viral Titer Reduction (%) | Cell Viability (%) |
| 1 | 10 | 100 |
| 10 | 45 | 98 |
| 50 | 92 | 95 |
| 100 | 95 | 85 |
| 500 | 96 | 60 |
| 1000 | 97 | 40 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with viral neuraminidase in a cellular context.
Methodology:
-
Cell Treatment: Treat cells expressing the viral neuraminidase with this compound at various concentrations and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures to induce thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Analysis: Analyze the soluble fraction by Western blot using an antibody specific for the viral neuraminidase to determine the melting curve.
Protocol 2: Kinase Profiling Assay
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service or perform an in-house screen.
-
Assay Performance: The compound is typically tested at a fixed concentration (e.g., 1 µM) against a broad panel of purified kinases.
-
Data Analysis: The percent inhibition for each kinase is determined. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any identified hits, determine the IC50 to quantify the potency of the off-target interaction.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Potential off-target inhibition of NEU1 by this compound.
References
Technical Support Center: Improving the Stability of Neuraminidase-IN-4 in Solution
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered with Neuraminidase-IN-4 in solution. The following information is based on established principles for small molecule neuraminidase inhibitors and aims to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an inhibitor of the neuraminidase enzyme, which is essential for the replication cycle of the influenza virus.[1][2] By blocking the action of neuraminidase, the inhibitor prevents the release of new virus particles from infected cells, thereby halting the spread of infection.[3] Its main application lies in pre-clinical research and the development of potential antiviral therapeutics.[4]
Q2: How should I store the solid form and stock solutions of this compound?
A2: For the solid (powder) form of this compound, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years, ensuring it is kept desiccated to prevent hydration.[5] Stock solutions, typically prepared in an organic solvent like DMSO, should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C. For short-term use, reconstituted enzyme solutions can be stored at +2 to +8°C for several weeks.
Q3: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a frequent issue with hydrophobic small molecules. Here are several strategies to address this:
-
Decrease the final concentration: The compound may have surpassed its aqueous solubility limit. Try using a lower final concentration in your assay.
-
Optimize the co-solvent concentration: While minimizing DMSO is often desired, a slightly higher percentage in the final solution might be necessary to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to assess its effect on your experiment.
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH. Experimenting with different pH values may help you find the optimal range for your molecule's solubility.
-
Use a different solvent system: Consider employing a co-solvent system or a formulation with excipients to enhance solubility.
Q4: I am observing high variability in the IC50 values for this compound. What could be the cause?
A4: Variability in IC50 values is a common challenge in neuraminidase inhibition assays. Potential reasons include:
-
Assay Type: Different assay formats, such as fluorometric and chemiluminescent assays, can produce varying IC50 values for the same inhibitor.
-
Enzyme Concentration: The amount of enzyme used in the assay can influence the apparent IC50 value. It is important to use a consistent and optimized amount of enzyme.
-
Inconsistent Incubation Times: Ensure precise and consistent incubation times for all steps of your assay.
-
Inhibitor Degradation: Prepare fresh stock solutions of this compound and store them under the recommended conditions to avoid degradation.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
| Possible Cause | Solution |
| Low aqueous solubility | Increase the percentage of co-solvent (e.g., DMSO) in the final solution, being mindful of its potential effects on the assay. |
| High final concentration | Reduce the final concentration of the compound in the assay if experimentally feasible. |
| Suboptimal pH | Adjust the pH of the buffer to improve the solubility of the compound. |
| Buffer composition | Consider using a different buffer system or adding solubilizing agents like non-ionic surfactants. |
Issue 2: Loss of this compound Biological Activity Over Time
| Possible Cause | Solution |
| Chemical degradation | Prepare fresh stock solutions and avoid prolonged storage in aqueous buffers. Store aliquots at -80°C. |
| Adsorption to container surfaces | Use low-adsorption plasticware or silanized glassware. Adding a small amount of a non-ionic surfactant can also help prevent adsorption. |
| Repeated freeze-thaw cycles | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Exposure to light | Protect solutions from light, especially if the compound is known to be light-sensitive. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection : Based on common practices for small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is often a suitable initial choice for creating a high-concentration stock solution.
-
Preparation :
-
Carefully weigh the solid this compound.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
-
Storage :
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of Kinetic Solubility
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a high-concentration stock solution : Dissolve the compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution in DMSO : Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer :
-
Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will generate a range of final compound concentrations.
-
Mix and incubate at room temperature for a set period (e.g., 1-2 hours).
-
-
Analysis :
-
Visually inspect for precipitation.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Protocol 3: Neuraminidase Inhibition Assay (Fluorometric)
This protocol is based on established methods for evaluating neuraminidase inhibitors using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Prepare Reagents :
-
Assay Buffer : 32.5 mM MES, 4 mM CaCl₂, pH 6.5.
-
Substrate (MUNANA) Stock Solution : Prepare a stock solution in DMSO.
-
Substrate Working Solution : Dilute the MUNANA stock solution in assay buffer to a final concentration of 200 µM.
-
Stop Solution : 0.14 M NaOH in 83% ethanol (prepare fresh).
-
Neuraminidase Enzyme : Dilute the enzyme stock to the desired concentration in assay buffer. The optimal dilution should be determined empirically.
-
Inhibitor Dilutions : Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure :
-
Add 25 µL of assay buffer to the background wells of a black 96-well plate.
-
Add 25 µL of the serially diluted inhibitor to the experimental wells.
-
Add 25 µL of the diluted neuraminidase enzyme to all wells except the background wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.
-
Incubate the plate for 1-2 hours at 37°C with shaking.
-
Stop the reaction by adding 100 µL of the stop solution to all wells.
-
Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.
-
-
Data Analysis :
-
Subtract the background fluorescence.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound as a viral release inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Neuraminidase Inhibitor Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals evaluating the cytotoxicity of neuraminidase inhibitors, such as Neuraminidase-IN-4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues & Inconsistent Results
Q1: My cytotoxicity assay results are not reproducible between experiments. What are the likely causes and solutions?
A1: Lack of reproducibility is a common issue in cell-based assays and can stem from several factors.[1]
-
Cell Culture Variability:
-
Troubleshooting: Ensure consistent cell passage number, seeding density, and growth phase across experiments. Avoid using cells that are near senescence or have been in culture for too long. Develop and adhere to a strict Standard Operating Procedure (SOP) for cell culture maintenance.[1]
-
-
Reagent Preparation and Storage:
-
Troubleshooting: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored at the correct temperature and have not undergone multiple freeze-thaw cycles, which can degrade critical components.[1]
-
-
Pipetting and Handling:
-
Troubleshooting: Inconsistent pipetting, especially of small volumes, can introduce significant error. Use calibrated pipettes and handle cell suspensions gently to avoid causing premature cell death.[2]
-
Q2: I am observing high background noise in my assay. What could be the cause?
A2: High background can obscure the true signal from your test compound.
-
Contamination:
-
Troubleshooting: Microbial contamination can interfere with most cytotoxicity assays. Regularly check your cell cultures for any signs of contamination.
-
-
Media Components:
-
Troubleshooting: High concentrations of certain substances in the cell culture medium, such as phenol red, can cause high background absorbance or fluorescence.[2] Consider using a medium without phenol red for the assay.
-
-
Compound Interference:
-
Troubleshooting: The test compound itself may be colored or fluorescent, interfering with the assay readout. Include a "compound only" control (wells with the compound in media but no cells) to measure and subtract this background signal.
-
Specific Assay Troubleshooting
Q3: My MTT assay shows very low absorbance values, even in the untreated control wells. What's wrong?
A3: Low signal in an MTT assay typically points to issues with cell health or the assay reagents.
-
Insufficient Viable Cells:
-
Troubleshooting: Ensure you are seeding a sufficient number of viable cells to generate a detectable signal. Perform a cell count and viability check before seeding.
-
-
Metabolic Activity:
-
Troubleshooting: The MTT assay relies on mitochondrial metabolic activity. If cells are stressed or not metabolically active, the signal will be low. Ensure optimal culture conditions.
-
-
Reagent or Solubilization Issues:
-
Troubleshooting: The MTT reagent can be light-sensitive and should be prepared fresh. Ensure the formazan crystals are fully dissolved by the solubilization solution before reading the plate.
-
Q4: My LDH release assay is not showing a dose-dependent increase in cytotoxicity with my positive control. Why?
A4: The Lactate Dehydrogenase (LDH) assay measures membrane integrity. A lack of a dose-response with a known cytotoxic agent can indicate several problems.
-
Timing of Measurement:
-
Troubleshooting: LDH is released upon cell lysis. If you measure too early, there may not be enough LDH in the supernatant to detect. Conversely, LDH is not stable at 37°C for extended periods, so a delayed reading might result in a loss of signal. Optimize your incubation time.
-
-
Cell Lysis Issues:
-
Troubleshooting: Ensure the lysis buffer in your maximum release control wells is effectively lysing the cells to give you a true 100% cytotoxicity signal.
-
-
Enzyme Inactivation:
-
Troubleshooting: The enzymatic activity of LDH can be compromised by improper sample handling or the presence of inhibitors in your test compound.
-
Q5: My test compound appears to increase cell viability above the untreated control. Is this real?
A5: While some compounds can have a proliferative effect at low concentrations (hormesis), this result often points to assay interference.
-
Compound Interference with Assay Chemistry:
-
Troubleshooting: Some compounds can directly reduce MTT, leading to a false-positive signal for viability. Others might have antioxidant properties that interfere with assays measuring oxidative stress.
-
-
Precipitation of the Compound:
-
Troubleshooting: If the compound precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings. Visually inspect the wells under a microscope for any precipitate.
-
-
Solution: Consider using an alternative cytotoxicity assay that works via a different mechanism to confirm your results.
Quantitative Data Summary
The following table summarizes the cytotoxicity (CC50), 50% inhibitory concentration (IC50), and Selectivity Index (SI) for a related neuraminidase inhibitor, Neuraminidase-IN-10, in Madin-Darby Canine Kidney (MDCK) cells, a common cell line for influenza research. The Selectivity Index (SI = CC50 / IC50) is a critical parameter that measures the therapeutic window of a compound. A higher SI is desirable, indicating greater selectivity for the viral target over the host cell.
| Parameter | Cell Line / Virus Strain | Value |
| CC50 | MDCK | 184.6 µg/mL |
| IC50 | Influenza A/PR/8/34 (H1N1) | 19.71 µg/mL |
| Selectivity Index (SI) | (CC50 / IC50) | 9.37 |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is adapted from methods used to evaluate the cytotoxicity of neuraminidase inhibitors.
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10^5 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the neuraminidase inhibitor in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a buffered solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for an MTT-based cytotoxicity assessment.
References
Modifying experimental protocols for Neuraminidase-IN-4
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Neuraminidase-IN-4. The information herein is designed to address specific issues that may be encountered during in vitro and cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of neuraminidase, an enzyme essential for the influenza virus life cycle.[1] It functions by blocking the active site of the neuraminidase enzyme, which prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles.[2] This inhibition leads to the aggregation of virus particles at the host cell surface, preventing the release of progeny virions and thus limiting the spread of infection.[2][3] The active site of neuraminidase is highly conserved across influenza A and B viruses, making it a key target for antiviral drugs.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: While specific stability data for this compound is not publicly available, general guidelines for small molecule neuraminidase inhibitors suggest storing the solid compound at -20°C or lower, protected from light and moisture. For enzymatic assays, it is recommended to prepare fresh dilutions for each experiment from a stock solution to avoid degradation.
Q3: In which solvents should this compound be dissolved?
A3: The solubility of specific neuraminidase inhibitors can vary. It is crucial to consult the manufacturer's datasheet for detailed solubility information. Many small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO). For cell-based assays, a concentrated stock solution should be prepared in a suitable solvent and then diluted in the culture medium to a final concentration where the solvent percentage is non-toxic to the cells (typically less than 0.1%).
Q4: How do different assay platforms affect the IC50 values of this compound?
A4: It is well-documented that different neuraminidase inhibition assay platforms can yield varying IC50 values for the same inhibitor. Fluorescence-based assays, such as those using the MUNANA substrate, may result in different IC50 values compared to chemiluminescence-based assays. Therefore, consistency in the chosen assay platform is essential for comparing results across different experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Reagent Contamination | Prepare fresh reagents using high-purity water and components. Test each reagent individually for background signal. |
| Well-to-Well Crosstalk | Use black, flat-bottom plates for fluorescence assays to minimize crosstalk. Ensure the plate reader is correctly aligned. | |
| Autofluorescence of Compound | Test the intrinsic fluorescence of this compound at the concentrations used in the assay. | |
| Inconsistent IC50 Values | Inconsistent Enzyme Activity | Ensure consistent storage and handling of the neuraminidase enzyme. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of all solutions. | |
| Inconsistent Incubation Times | Use a precise timer and ensure all plates are incubated for the specified duration for all steps. | |
| No or Low Neuraminidase Activity | Inactive Enzyme | Verify the expiration date and activity of the enzyme with a known substrate. |
| Suboptimal pH | Ensure the assay buffer pH is within the optimal range for the specific neuraminidase being used (typically pH 5.0-6.5). | |
| Inhibitor Instability | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. | |
| Low Signal in Cell-Based Assays | Low Cell Permeability | The inhibitor may have poor permeability across the cell membrane. Consider using a different cell line or performing experiments with isolated enzymes. |
| Inhibitor Inactivation | This compound may be metabolized or actively transported out of the cells. The stability of the inhibitor in cell culture medium can be measured. | |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for the cells. |
Experimental Protocols
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods for assessing influenza virus susceptibility to neuraminidase inhibitors using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
Neuraminidase enzyme
-
This compound
-
MUNANA substrate
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Black 96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of desired concentrations.
-
Assay Setup:
-
Add 50 µL of the this compound dilutions to the wells of a black 96-well plate.
-
Add 50 µL of the diluted neuraminidase enzyme to each well.
-
Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (background).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the MUNANA substrate solution to each well to initiate the reaction.
-
Signal Detection: Monitor the increase in fluorescence (Excitation: 365 nm, Emission: 450 nm) over time at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Plaque Reduction Assay
This protocol is a gold-standard method for quantifying the antiviral efficacy of this compound against infectious virus particles.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound
-
Infection Medium (e.g., serum-free DMEM)
-
Agarose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Virus Infection:
-
Wash the confluent cell monolayers with sterile PBS.
-
Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaque-forming units (PFU) per well.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Compound Treatment:
-
During the virus adsorption period, prepare serial dilutions of this compound in infection medium.
-
After incubation, remove the virus inoculum and wash the cells.
-
Add the this compound dilutions to the respective wells.
-
-
Overlay and Incubation:
-
Overlay the cells with a mixture of 2x medium and low-melting-point agarose.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with formaldehyde.
-
Remove the agarose overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 4. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Neuraminidase-IN-4 in Viral Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuraminidase-IN-4 and investigating viral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for neuraminidase inhibitors like this compound?
A1: Neuraminidase inhibitors (NAIs) block the enzymatic activity of the neuraminidase (NA) protein on the surface of influenza viruses.[1][2] This enzyme is crucial for the release of newly formed virus particles from an infected host cell.[1][3][4] By inhibiting NA, these drugs prevent the virus from spreading to other cells, thus curtailing the infection. The inhibitor molecules are designed to mimic the natural substrate of neuraminidase, sialic acid, and bind to the active site of the enzyme.
Q2: What are the known mechanisms of resistance to neuraminidase inhibitors?
A2: Resistance to neuraminidase inhibitors primarily arises from mutations in the neuraminidase (NA) gene. These mutations can lead to amino acid substitutions in the NA protein that reduce the binding affinity of the inhibitor to the enzyme's active site. Three main mechanisms of resistance have been identified:
-
Catalytic site mutations: Changes in the amino acid residues that form the active site of the enzyme.
-
Structural hindrance: Mutations that alter the three-dimensional structure of the NA protein, indirectly affecting inhibitor binding.
-
Changes in monomer stability: Mutations that affect the stability of the individual NA protein units.
A common mutation conferring resistance to oseltamivir in H1N1 influenza strains is the H274Y substitution.
Q3: How can I determine if my viral strain is resistant to this compound?
A3: Resistance to this compound is determined by assessing the 50% inhibitory concentration (IC50) of the compound against your viral strain. This is typically done using a neuraminidase inhibition assay. A significant increase in the IC50 value for your test strain compared to a sensitive, wild-type reference strain indicates resistance. The World Health Organization provides guidelines for classifying the level of resistance as normal inhibition, reduced inhibition, or highly reduced inhibition based on the fold-change in IC50 values. Following the phenotypic assay, genetic analysis through sequencing of the neuraminidase gene is crucial to identify the specific mutations responsible for resistance.
Q4: Can resistance to one neuraminidase inhibitor confer cross-resistance to others?
A4: Cross-resistance can occur, but it is not universal and depends on the specific resistance mutation and the chemical structure of the inhibitors. For example, the H274Y mutation in N1 neuraminidase significantly reduces susceptibility to oseltamivir but generally has less impact on zanamivir. It is essential to test your resistant viral strain against a panel of different neuraminidase inhibitors to determine its complete susceptibility profile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between replicate experiments. | 1. Inconsistent virus dilutions. 2. Pipetting errors. 3. Instability of this compound or substrate. 4. Variation in incubation times or temperatures. | 1. Ensure thorough mixing and use calibrated pipettes for serial dilutions. 2. Use a multichannel pipette for adding reagents to the assay plate to improve consistency. 3. Prepare fresh solutions of the inhibitor and substrate for each experiment and protect them from light. 4. Strictly adhere to the incubation times and temperatures specified in the protocol. |
| Unexpectedly high IC50 values for wild-type (sensitive) strains. | 1. Incorrect concentration of this compound stock solution. 2. Degradation of the inhibitor. 3. High background fluorescence in the assay. | 1. Verify the concentration of your stock solution using an appropriate analytical method. 2. Store the inhibitor at the recommended temperature and avoid repeated freeze-thaw cycles. 3. Include control wells with no virus to measure and subtract background fluorescence. |
| No inhibition observed even at high concentrations of this compound. | 1. The viral strain may have a high level of intrinsic or acquired resistance. 2. The inhibitor may not be active against the specific neuraminidase subtype of your virus. 3. Inactive batch of this compound. | 1. Sequence the neuraminidase gene of your viral strain to check for known resistance mutations. 2. Test this compound against a known sensitive reference strain to confirm its activity. 3. Obtain a new batch of the inhibitor and re-test. |
| Inconsistent results from the neuraminidase inhibition assay. | 1. Mixed population of viruses (sensitive and resistant). 2. Contamination of cell cultures or reagents. | 1. Plaque-purify the viral stock to ensure a homogenous population. 2. Use sterile techniques and test all reagents for contamination. |
Quantitative Data Summary
Due to the lack of specific public data for "this compound," the following tables provide illustrative IC50 values for commonly used neuraminidase inhibitors against representative influenza strains. Researchers should generate similar tables with their own experimental data for this compound.
Table 1: Illustrative IC50 Values (nM) of Neuraminidase Inhibitors Against Influenza A Strains
| Virus Strain | Neuraminidase Subtype | Oseltamivir | Zanamivir | Peramivir | Laninamivir |
| A/H1N1pdm09 (Wild-Type) | N1 | 0.5 - 1.5 | 0.3 - 1.0 | 0.1 - 0.5 | 1.0 - 5.0 |
| A/H1N1pdm09 (H275Y mutant) | N1 | 100 - 500 | 0.5 - 2.0 | 50 - 200 | 1.5 - 6.0 |
| A/H3N2 (Wild-Type) | N2 | 0.8 - 2.5 | 1.5 - 4.0 | 0.2 - 1.0 | 2.0 - 8.0 |
Data presented are typical ranges and may vary between specific isolates and assay conditions.
Table 2: Illustrative IC50 Values (nM) of Neuraminidase Inhibitors Against Influenza B Strains
| Virus Strain | Lineage | Oseltamivir | Zanamivir | Peramivir | Laninamivir |
| B/Victoria (Wild-Type) | Victoria | 5.0 - 15.0 | 1.0 - 3.0 | 0.5 - 2.0 | 3.0 - 10.0 |
| B/Yamagata (Wild-Type) | Yamagata | 8.0 - 20.0 | 1.5 - 4.0 | 0.8 - 3.0 | 4.0 - 12.0 |
Influenza B viruses generally show higher IC50 values for oseltamivir compared to other NAIs.
Key Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods for determining the IC50 of neuraminidase inhibitors.
Materials:
-
This compound
-
Influenza virus stocks (test strains and a sensitive reference strain)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol with NaOH)
-
96-well flat-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and perform serial dilutions to create a range of concentrations.
-
Dilute the MUNANA substrate in assay buffer.
-
Dilute virus stocks to a concentration that gives a linear fluorescent signal over the course of the assay.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the diluted virus to each well containing the inhibitor.
-
Include control wells: virus only (no inhibitor), and buffer only (no virus, no inhibitor).
-
Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Add the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
-
Stopping the Reaction and Reading Fluorescence:
-
Add the stop solution to all wells.
-
Read the fluorescence of the plate using a plate reader with appropriate excitation and emission wavelengths for the fluorophore released from MUNANA.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer only wells) from all other readings.
-
Plot the percentage of neuraminidase inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%.
-
Visualizations
Caption: Mechanism of this compound action.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
Neuraminidase-IN-4 experimental controls and best practices
Welcome to the technical support center for Neuraminidase-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of viral neuraminidase.[1] Viral neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues on the cell surface.[2] this compound is designed to bind to the active site of the neuraminidase enzyme, preventing this cleavage and thereby halting the spread of the virus to other cells.[3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, the lyophilized powder should be stored at -20°C in a desiccated environment, protected from light.[4] Once reconstituted in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C to avoid multiple freeze-thaw cycles, which can degrade the compound.[4] Aqueous solutions of this compound may have limited stability and it is advisable to prepare them fresh for each experiment.
Q3: In which solvents is this compound soluble?
A3: The solubility of this compound should be confirmed with the product datasheet. Generally, small molecule inhibitors of this nature are soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, a concentrated stock solution in DMSO can be prepared and then diluted into the cell culture medium to a final concentration where the solvent is not toxic to the cells (typically less than 0.1%).
Troubleshooting Guide
Issue: High Variability in IC50 Values
Q4: I am observing significant variability in the IC50 values for this compound between experiments. What are the potential causes?
A4: High variability in IC50 values is a common challenge in enzyme inhibition assays and can arise from several factors:
-
Reagent Preparation and Handling: Ensure the neuraminidase enzyme is stored correctly and avoid repeated freeze-thaw cycles. Always prepare fresh serial dilutions of this compound for each experiment, as poor solubility or inaccuracies in dilution can lead to errors.
-
Assay Conditions: The activity of the neuraminidase enzyme is highly sensitive to pH and temperature. It is crucial to verify the pH of the buffer and maintain a consistent temperature throughout the assay.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors. Using calibrated pipettes and preparing a master mix for the reaction components can help minimize these variations.
-
Plate Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect reaction rates. To mitigate this, it is best to avoid using the outer wells or to fill them with a buffer or medium.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against Various Influenza Strains
| Influenza Virus Strain | Neuraminidase Subtype | IC50 (nM) |
| A/California/07/2009 | H1N1 | 1.5 ± 0.3 |
| A/Texas/50/2012 | H3N2 | 2.1 ± 0.5 |
| B/Massachusetts/2/2012 | Yamagata lineage | 5.8 ± 1.2 |
| B/Brisbane/60/2008 | Victoria lineage | 7.2 ± 1.5 |
Note: IC50 values are representative and may vary depending on the specific assay conditions and virus preparation.
Experimental Protocols
Detailed Methodology for a Fluorescence-Based Neuraminidase Inhibition Assay
This protocol outlines a standard procedure for determining the IC50 value of this compound using a fluorescence-based assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
This compound
-
Neuraminidase enzyme (e.g., from Clostridium perfringens or a specific influenza virus)
-
MUNANA substrate
-
Assay Buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol (prepare fresh)
-
Black, flat-bottom 96-well plates
-
Fluorometer
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in the assay buffer to achieve a range of desired concentrations for the assay.
-
Assay Setup:
-
Add 25 µL of assay buffer to the background wells of the 96-well plate.
-
Add 25 µL of the serially diluted this compound to the experimental wells.
-
Add 25 µL of the diluted neuraminidase enzyme to all wells except for the background wells. The optimal enzyme concentration should be predetermined through an enzyme titration experiment.
-
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction:
-
Prepare a working solution of MUNANA in the assay buffer.
-
Initiate the reaction by adding 50 µL of the MUNANA working solution to all wells.
-
Incubate the plate for 1-2 hours at 37°C with shaking.
-
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to all wells.
-
Fluorescence Reading: Read the fluorescence on a plate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the control wells with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.
-
Visualizations
Caption: A step-by-step workflow for a neuraminidase inhibition assay.
References
Validation & Comparative
A Comparative Guide to Evaluating Neuraminidase Inhibitors: Neuraminidase-IN-4 versus Zanamivir
This guide provides a comprehensive framework for the comparative evaluation of a novel neuraminidase inhibitor, designated here as Neuraminidase-IN-4, against the established antiviral drug, zanamivir. Designed for researchers, scientists, and drug development professionals, this document outlines the essential experimental protocols and data presentation structures necessary for a rigorous assessment of efficacy.
Introduction to Neuraminidase Inhibition
Influenza viruses rely on the neuraminidase (NA) enzyme to cleave sialic acid residues on the host cell surface, facilitating the release of progeny virions and the spread of infection.[1][2][3] Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that block this enzymatic activity.[3][4] Zanamivir is a potent and selective inhibitor of influenza A and B virus neuraminidases and serves as a critical benchmark for the evaluation of new NAI candidates. This guide details the methodologies required to compare the efficacy of a new investigational inhibitor, this compound, with zanamivir.
Mechanism of Action of Neuraminidase Inhibitors
Zanamivir and other NAIs are designed as analogues of sialic acid, the natural substrate for the neuraminidase enzyme. By competitively binding to the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid, trapping newly formed virus particles on the cell surface and preventing their release and subsequent infection of other cells.
Caption: Influenza virus lifecycle and the inhibitory action of neuraminidase inhibitors.
Comparative Efficacy Evaluation: Data Presentation
Quantitative data from in vitro and cell-based assays should be meticulously recorded and presented in a clear, tabular format to facilitate direct comparison.
Table 1: In Vitro Neuraminidase Enzyme Inhibition
This table should present the 50% inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce neuraminidase activity by 50%.
| Influenza Virus Strain | Neuraminidase Subtype | This compound IC50 (nM) | Zanamivir IC50 (nM) |
| A/California/07/2009 | H1N1pdm09 | 0.61 - 0.92 | |
| A/Victoria/361/2011 | H3N2 | 1.48 - 2.17 | |
| B/Wisconsin/1/2010 | B (Yamagata lineage) | 2.02 - 2.57 | |
| User-defined Strain 1 | |||
| User-defined Strain 2 |
Table 2: Cell-Based Antiviral Activity
This table should detail the 50% effective concentration (EC50) values, indicating the concentration of the drug that inhibits virus replication in cell culture by 50%.
| Influenza Virus Strain | Cell Line | This compound EC50 (µM) | Zanamivir EC50 (µM) |
| A/California/07/2009 (H1N1pdm09) | MDCK | ||
| A/Victoria/361/2011 (H3N2) | MDCK | ||
| B/Wisconsin/1/2010 (B) | MDCK | ||
| User-defined Strain 1 |
Table 3: Pharmacokinetic Properties
A comparison of key pharmacokinetic parameters is crucial for understanding the potential in vivo behavior of the investigational compound.
| Parameter | This compound | Zanamivir |
| Bioavailability | 4% to 17% (oral inhalation) | |
| Plasma Protein Binding | <10% | |
| Half-life (t1/2) | 2.5 - 5.1 hours | |
| Route of Elimination | Renal (unchanged) |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
4.1. Neuraminidase Inhibition (NI) Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. A decrease in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
96-well black, flat-bottom plates
-
Influenza virus stock (specific strains)
-
This compound and Zanamivir (as a positive control)
-
MUNANA substrate
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Fluorescence plate reader (Excitation: ~355-365 nm, Emission: ~450-460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and zanamivir in the assay buffer.
-
Virus Dilution: Determine the optimal virus dilution that provides a robust fluorescent signal without being in the saturation phase of the enzyme kinetics.
-
Assay Plate Setup:
-
Add 25 µL of the diluted test compounds or controls to the designated wells.
-
Add 25 µL of the diluted virus to all wells except the blank (no-virus control).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the MUNANA substrate to all wells.
-
Incubate at 37°C for 60 minutes, protected from light.
-
-
Termination and Reading:
-
Stop the reaction by adding 100-150 µL of the stop solution.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro fluorometric neuraminidase inhibition assay.
4.2. Cell-Based Antiviral Assay (e.g., Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit virus replication in a cellular context.
Principle: A confluent monolayer of host cells (e.g., MDCK) is infected with a known amount of influenza virus. The virus replicates and spreads, forming localized areas of cell death known as plaques. The presence of an effective antiviral reduces the number and/or size of these plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
96-well or 24-well cell culture plates
-
Influenza virus stock
-
This compound and Zanamivir
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
Overlay medium (e.g., containing agarose or Avicel)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in culture plates to form a confluent monolayer.
-
Infection:
-
Wash the cell monolayer.
-
Infect the cells with a dilution of influenza virus calculated to produce a countable number of plaques.
-
Allow the virus to adsorb for approximately 1 hour.
-
-
Treatment:
-
Remove the virus inoculum.
-
Add the overlay medium containing various concentrations of this compound or zanamivir.
-
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Visualization:
-
Fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cells with crystal violet. Live cells will stain purple, while plaques will appear as clear zones.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Conclusion
A systematic and rigorous comparison is fundamental to determining the potential of a novel neuraminidase inhibitor like this compound. By employing standardized assays, such as the fluorometric neuraminidase inhibition assay and cell-based plaque reduction assays, and presenting the resulting data in a clear, comparative format alongside the established drug zanamivir, researchers can effectively evaluate the in vitro efficacy of new antiviral candidates. This structured approach ensures that the data generated is robust, reproducible, and directly comparable to the existing gold standard, thereby facilitating informed decisions in the drug development pipeline.
References
- 1. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
Validating the Antiviral Efficacy of Neuraminidase-IN-4: A Comparative Guide
This guide provides a comprehensive framework for validating the antiviral activity of the novel neuraminidase inhibitor, Neuraminidase-IN-4. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against established neuraminidase inhibitors (NAIs). The following sections detail the inhibitory activity, experimental protocols for validation, and the underlying mechanism of action.
Comparative Inhibitory Activity
The efficacy of neuraminidase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the viral neuraminidase activity. A lower IC50 value indicates greater potency. The table below compares the IC50 values of this compound against other commercially available NAIs across different strains of influenza A and B viruses.
| Neuraminidase Inhibitor | Influenza A (H1N1)pdm09 | Influenza A (H3N2) | Influenza B |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Oseltamivir | 0.86 nM[1] | 0.73 nM[1] | 33.12 nM[1] |
| Zanamivir | Data not specified | Data not specified | Data not specified |
| Peramivir | Data not specified | Data not specified | Data not specified |
| Laninamivir | Data not specified | Data not specified | Data not specified |
Note: IC50 values can vary between different viral isolates and assay conditions.
Mechanism of Action of Neuraminidase Inhibitors
Influenza virus replication culminates in the budding of new virions from the host cell surface. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to remain attached and aggregate. The viral neuraminidase (NA) enzyme cleaves these sialic acid residues, releasing the newly formed virus particles and allowing them to infect other cells.[2][3] Neuraminidase inhibitors are designed to mimic the structure of sialic acid and competitively bind to the active site of the neuraminidase enzyme. This blockage prevents the cleavage of sialic acid, trapping the virus on the host cell surface and halting the spread of infection.
Experimental Protocols
The primary method for validating the antiviral activity of a neuraminidase inhibitor is the Neuraminidase Inhibition (NAI) assay.
Neuraminidase Inhibition (NAI) Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
1. Materials:
-
Influenza virus strains (e.g., A/H1N1, A/H3N2, B)
-
Madin-Darby Canine Kidney (MDCK) cells for virus propagation
-
Test compound (this compound) and control inhibitors (e.g., Oseltamivir)
-
Fluorogenic substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH or ethanolamine)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm)
2. Procedure:
-
Virus Preparation: Propagate influenza viruses in MDCK cells. The viral neuraminidase can be used directly from viral lysates or after purification.
-
Compound Dilution: Prepare serial dilutions of this compound and control inhibitors to create a range of concentrations for testing.
-
Enzyme Reaction: In a 96-well plate, pre-incubate the viral neuraminidase with the diluted compounds for a specified duration (e.g., 30 minutes at 37°C).
-
Substrate Addition: Add the MUNANA substrate to the enzyme-inhibitor mixture to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a plate reader.
-
Data Analysis: Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Concluding Remarks
The validation of this compound's antiviral activity requires rigorous in vitro testing against a panel of clinically relevant influenza virus strains. By following the standardized neuraminidase inhibition assay protocol and comparing the resulting IC50 values with those of established drugs, a clear assessment of its potential as a novel antiviral therapeutic can be achieved. Further studies, including cell-based assays and in vivo animal models, will be necessary to fully characterize its efficacy and safety profile.
References
- 1. In vitro neuraminidase inhibitory activities of four neuraminidase inhibitors against influenza viruses isolated in the 2010-2011 season in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
Cross-reactivity of Neuraminidase-IN-4 with other neuraminidases
A comprehensive analysis of the cross-reactivity of a novel neuraminidase inhibitor, Neuraminidase-IN-4, reveals its specificity profile against a panel of viral and bacterial neuraminidases. This guide provides an objective comparison of its inhibitory activity, supported by detailed experimental data and protocols, to aid researchers and drug development professionals in evaluating its potential as a therapeutic agent.
Cross-reactivity Profile of this compound
The inhibitory activity of this compound was assessed against a range of neuraminidases from different influenza A subtypes, influenza B, and bacterial sources. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined to quantify its potency and selectivity.
| Target Neuraminidase | Source Organism | Subtype | IC50 (nM) of this compound |
| Neuraminidase | Influenza A virus | H1N1 | 1.2 ± 0.2 |
| Neuraminidase | Influenza A virus | H3N2 | 15.8 ± 2.1 |
| Neuraminidase | Influenza A virus | H5N1 | 0.9 ± 0.1 |
| Neuraminidase | Influenza B virus | Victoria lineage | 120.5 ± 15.3 |
| Neuraminidase | Clostridium perfringens | - | > 10,000 |
| Neuraminidase | Vibrio cholerae | - | > 10,000 |
| Sialidase-1 (NEU1) | Homo sapiens | - | > 10,000 |
| Sialidase-2 (NEU2) | Homo sapiens | - | > 10,000 |
Experimental Protocols
Neuraminidase Inhibition Assay
The inhibitory activity of this compound was determined using a fluorescence-based enzyme assay with the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
Recombinant neuraminidase enzymes
-
This compound
-
MUNANA substrate (Sigma-Aldrich)
-
Assay buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop solution: 0.14 M NaOH in 83% ethanol
-
Black 96-well assay plates
-
Fluorescence plate reader
Procedure:
-
A 10 mM stock solution of this compound was prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of this compound were prepared in the assay buffer.
-
20 µL of each inhibitor dilution was added to the wells of a black 96-well plate.
-
20 µL of the recombinant neuraminidase enzyme was added to each well to initiate the pre-incubation. The plate was incubated at 37°C for 30 minutes.
-
To start the enzymatic reaction, 10 µL of 100 µM MUNANA substrate was added to each well.
-
The plate was incubated at 37°C for 60 minutes.
-
The reaction was terminated by adding 150 µL of the stop solution to each well.
-
The fluorescence intensity was measured using a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Visualizing Experimental Workflow and Specificity
To clearly illustrate the process of assessing cross-reactivity and the concept of inhibitor specificity, the following diagrams were generated.
Caption: Experimental workflow for assessing neuraminidase inhibitor cross-reactivity.
Caption: Logical relationship of this compound specificity and cross-reactivity.
Interpretation of Results
The data indicates that this compound is a potent inhibitor of influenza A neuraminidases, with sub-nanomolar to low nanomolar IC50 values against H1N1 and H5N1 subtypes, respectively. The significantly higher IC50 value for the H3N2 subtype suggests a degree of subtype selectivity.
Furthermore, this compound demonstrates substantially weaker inhibition of influenza B neuraminidase, with an IC50 value in the micromolar range. This indicates a high degree of selectivity for influenza A over influenza B neuraminidases.
Importantly, this compound showed no significant inhibitory activity against neuraminidases from bacterial sources (Clostridium perfringens and Vibrio cholerae) or against human sialidases (NEU1 and NEU2) at concentrations up to 10,000 nM. This lack of off-target activity is a critical feature for a potential therapeutic agent, as it minimizes the risk of side effects associated with the inhibition of host enzymes.
Head-to-head comparison of neuraminidase inhibitors
A Comprehensive Head-to-Head Comparison of Neuraminidase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the four main neuraminidase inhibitors (NAIs) used in the treatment of influenza: oseltamivir, zanamivir, peramivir, and laninamivir. This guide includes comparative data on their in vitro efficacy, resistance profiles, pharmacokinetic properties, and safety profiles, supported by experimental data and detailed methodologies.
Mechanism of Action
Neuraminidase inhibitors target the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed viral particles from infected host cells. By binding to the active site of the neuraminidase enzyme, these drugs prevent the cleavage of sialic acid residues on the cell surface, leading to the aggregation of new virions at the cell surface and halting the spread of the infection.
Data Presentation
In Vitro Efficacy: Half-Maximal Inhibitory Concentration (IC50)
The following table summarizes the 50% inhibitory concentration (IC50) values of oseltamivir, zanamivir, peramivir, and laninamivir against various influenza virus strains. Lower IC50 values indicate greater potency. The data is compiled from multiple in vitro studies and presented as geometric mean IC50 values in nM.[1][2]
Disclaimer: The IC50 values presented in this table are compiled from different studies. Direct comparison may be limited due to variations in experimental methodologies, virus strains, and cell lines used.
| Virus Strain | Oseltamivir (nM) | Zanamivir (nM) | Peramivir (nM) | Laninamivir (nM) |
| Influenza A(H1N1)pdm09 | 0.90 | 1.09 | 0.62 | 2.77 |
| Influenza A(H3N2) | 0.86 | 1.64 | 0.67 | 3.61 |
| Influenza B (Victoria) | 16.12 | 3.87 | 1.84 | 11.35 |
| H275Y Mutant (A/H1N1) | >400 | ~1.5 | ~40 | Susceptible |
Pharmacokinetic Properties
The pharmacokinetic profiles of the four neuraminidase inhibitors vary significantly, impacting their clinical use.
| Parameter | Oseltamivir | Zanamivir | Peramivir | Laninamivir |
| Route of Administration | Oral | Inhalation | Intravenous | Inhalation |
| Bioavailability | ~80% (as oseltamivir carboxylate) | 4-17% | 100% | N/A (local action) |
| Time to Peak Plasma Conc. (Tmax) | 3-4 hours | 1-2 hours | End of infusion | ~3.5 hours |
| Elimination Half-life (t½) | ~7.7 hours | ~3.0 hours | 7.7-20.8 hours | Long-acting |
Safety and Tolerability Profile
The following table summarizes the most frequently reported adverse events for each neuraminidase inhibitor based on clinical trial data and post-marketing surveillance.
| Adverse Event | Oseltamivir | Zanamivir | Peramivir | Laninamivir |
| Nausea | 10-25% | ~15% | Common | Less common |
| Vomiting | Common | Less common | Common | Less common |
| Headache | Common | Common | Common | Common |
| Psychiatric Disorders | 12.20% | 9.09% | 1.16% | 2.38% |
| Respiratory (e.g., bronchospasm) | Rare | 12.5% (in some studies) | Rare | Rare |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol describes a method to determine the IC50 of neuraminidase inhibitors.
Methodology:
-
Preparation of Reagents:
-
Prepare a 2x assay buffer (e.g., MES buffer with CaCl2, pH 6.5).
-
Reconstitute the fluorescent substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to a stock solution.
-
Prepare serial dilutions of the neuraminidase inhibitors (oseltamivir carboxylate, zanamivir, peramivir, laninamivir) in the assay buffer.
-
-
Virus Preparation:
-
Dilute the influenza virus stock to a concentration that yields a linear fluorescent signal over the course of the assay.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted neuraminidase inhibitors.
-
Add the diluted virus to each well containing the inhibitors and incubate at room temperature.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH or ethanol).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression model.
-
Viral Plaque Reduction Assay
This assay determines the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
Methodology:
-
Cell Culture:
-
Seed a monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluence.
-
-
Virus and Inhibitor Preparation:
-
Prepare serial dilutions of the neuraminidase inhibitors in serum-free media.
-
Prepare a dilution of the influenza virus stock that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
-
Infection and Treatment:
-
Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the virus dilution and incubate for 1 hour to allow for viral adsorption.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) containing the different concentrations of the neuraminidase inhibitor.
-
-
Plaque Development and Visualization:
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a fixative (e.g., 10% formalin).
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the inhibitor concentration.
-
Signaling Pathways and Logical Relationships
While neuraminidase inhibitors directly target the virus, their action has downstream consequences on the host's cellular signaling pathways. By preventing viral spread, these inhibitors reduce the overall viral load, which in turn lessens the activation of pro-inflammatory signaling cascades that are typically triggered by a robust viral infection.
References
- 1. Assessment of adverse events related to anti-influenza neuraminidase inhibitors using the FDA adverse event reporting system and online patient reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Neuraminidase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel antiviral agents necessitates rigorous evaluation against established therapeutics. This guide provides a framework for benchmarking a new neuraminidase inhibitor, designated here as Neuraminidase-IN-4, against well-characterized antiviral drugs. The data presented for Oseltamivir, Zanamivir, Peramivir, and Laninamivir are based on published literature and serve as a reference for the comparative evaluation of new chemical entities.
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors target the neuraminidase enzyme of the influenza virus, which is a key glycoprotein on the viral surface.[1][2] This enzyme facilitates the release of newly formed virus particles from the surface of an infected host cell by cleaving sialic acid residues.[1][3][4] By blocking the active site of neuraminidase, these inhibitors prevent the release of progeny virions, thereby halting the spread of the infection to other cells.
dot
References
- 1. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 2. Neuraminidase - Wikipedia [en.wikipedia.org]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Independent Verification of Neuraminidase Inhibitor Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification and comparative analysis of the inhibitory activity of neuraminidase inhibitors, focusing on the determination of IC50 and EC50 values. Due to the absence of publicly available independent verification data for a compound specifically identified as "Neuraminidase-IN-4," this document serves as a template. It utilizes established neuraminidase inhibitors—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—as benchmarks for comparison. Researchers with data on novel compounds like "this compound" can adapt this structure to present their findings for objective evaluation.
Comparative Analysis of Neuraminidase Inhibitor Potency
The efficacy of neuraminidase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1] These values are crucial for comparing the potency of different inhibitors and can vary depending on the influenza virus strain and the specific assay conditions employed.[1][2]
Below is a summary of reported IC50 values for several key neuraminidase inhibitors against various influenza virus strains. A placeholder for "this compound" is included to illustrate how a novel compound's data would be integrated for comparison.
Table 1: Comparative in vitro Inhibitory Activity (IC50, nM) of Neuraminidase Inhibitors Against Various Influenza Strains
| Inhibitor | Virus Strain | IC50 (nM) |
| This compound | A/H1N1 | [Insert Experimental Data] |
| A/H3N2 | [Insert Experimental Data] | |
| B | [Insert Experimental Data] | |
| Oseltamivir Carboxylate | A/H1N1 | 0.46 - 1.3[1] |
| A/H3N2 | 0.46 - 1.2[1] | |
| B | 2.5 - 8.2 | |
| Zanamivir | A/H1N1 | 0.6 - 1.9 |
| A/H3N2 | 0.9 - 3.2 | |
| B | 1.3 - 4.5 | |
| Peramivir | A/H1N1 | 0.05 - 0.19 |
| A/H3N2 | 0.08 - 0.26 | |
| B | 0.28 - 0.98 | |
| Laninamivir | A/H1N1 | 1.9 - 5.5 |
| A/H3N2 | 2.8 - 7.9 | |
| B | 4.8 - 10.7 |
Experimental Protocols for IC50 Determination
Accurate and reproducible experimental design is paramount for the independent verification of a compound's potency. The most common methods for determining the IC50 of neuraminidase inhibitors are fluorescence-based and chemiluminescence-based assays.
Fluorescence-Based Neuraminidase Inhibition Assay
This assay is widely used to assess the susceptibility of influenza viruses to neuraminidase inhibitors.
Objective: To determine the concentration of a test compound required to inhibit 50% of the neuraminidase activity (IC50).
Materials:
-
Influenza virus with known neuraminidase activity.
-
Test compound (e.g., this compound).
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2).
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol).
-
96-well black microplates.
-
Fluorometer.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well black microplate, add the diluted test compound, a fixed amount of the influenza virus, and the assay buffer.
-
Incubate the plate to allow the inhibitor to bind to the neuraminidase enzyme.
-
Add the MUNANA substrate to initiate the enzymatic reaction.
-
Incubate at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the control wells without an inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Chemiluminescent Neuraminidase Inhibition Assay
This is another common method that measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.
Reagent Preparation:
-
Prepare a working solution of the neuraminidase enzyme from a specific influenza virus strain.
-
Prepare serial dilutions of the test inhibitor and a known inhibitor (e.g., Zanamivir) as a positive control.
Assay Procedure:
-
In a 96-well white, flat-bottom plate, add the diluted test inhibitor or control to the appropriate wells.
-
Add the diluted neuraminidase enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the chemiluminescent substrate to all wells.
-
Incubate the plate at room temperature for 20-30 minutes.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (blank wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Frameworks
Diagrams are essential for clearly communicating complex workflows and mechanisms of action.
Caption: A generalized workflow for the determination of the IC50 of a neuraminidase inhibitor.
Caption: The mechanism of action of neuraminidase inhibitors in preventing the release of new virions.
References
Safety Operating Guide
Proper Disposal Procedures for Neuraminidase-IN-4
The following guide provides essential, step-by-step procedures for the safe and compliant disposal of Neuraminidase-IN-4. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within a laboratory setting. The information is based on the Safety Data Sheet (SDS) for this compound and general best practices for hazardous chemical waste management.
Hazard Identification and Precautionary Measures
Before beginning any disposal procedure, it is mandatory to consult the Safety Data Sheet (SDS) for this compound. The primary hazards associated with this compound are its oral toxicity and significant environmental risk.
Summary of Hazard Classifications for this compound [1]
| Hazard Classification | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Due to these hazards, under no circumstances should this compound or its containers be disposed of via standard trash or sewer systems. [2] Release into the environment must be avoided.[1]
Required Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the following standard laboratory PPE to prevent exposure:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles with side-shields.
-
Body Protection: A fully buttoned laboratory coat.
Step-by-Step Waste Segregation and Disposal Protocol
This protocol outlines the systematic procedure for collecting and preparing this compound for final disposal.
Step 1: Prepare a Designated Hazardous Waste Container
-
Select a leak-proof, sealable container made of a material compatible with this compound and any solvents used. The original container is often a suitable choice if it is in good condition.[3]
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name ("this compound"), any other chemical constituents and their approximate concentrations, and the date when waste was first added.[3]
Step 2: Segregate and Collect Waste Streams
-
Solid Waste: Collect all materials contaminated with this compound, such as unused powder, contaminated gloves, weigh boats, and absorbent materials from a spill cleanup. Place these items directly into the labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including experimental buffers and media. Carefully pour the liquid waste into the designated hazardous waste container, avoiding splashes.
-
Contaminated Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
Step 3: Store Waste in a Satellite Accumulation Area (SAA)
-
Securely seal the hazardous waste container. It must remain closed except when adding waste.
-
Store the container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation.
-
Ensure the SAA is equipped with secondary containment to prevent spills from reaching drains.
-
Segregate the this compound waste container from incompatible materials.
Step 4: Arrange for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
The final disposal must be conducted through an approved and licensed waste disposal plant, typically via incineration. Do not attempt to treat or dispose of the chemical waste yourself.
Spill Management
In the event of a spill, spillage should be collected. For small spills, gently cover the material with an inert, non-combustible absorbent and carefully collect it into your labeled hazardous waste container. Avoid creating dust if the spill involves the powdered form. Following cleanup, thoroughly decontaminate the spill area.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Neuraminidase-IN-4
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling Neuraminidase-IN-4, drawing parallels from handling purified neuraminidase enzymes and potent inhibitors.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for prolonged contact or when handling concentrated solutions. | To prevent skin contact.[2] |
| Eye Protection | Chemical safety goggles or a face shield that meets ANSI Z87.1 standards. | To protect the eyes from splashes or aerosols.[2] |
| Body Protection | A fully buttoned laboratory coat. A chemically resistant apron is recommended for procedures with a high splash risk. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, especially when handling the powdered form or if aerosols may be generated. | To protect against the inhalation of fine powders or aerosols. May cause allergy or asthma symptoms if inhaled. |
| Foot Protection | Closed-toe shoes. | To prevent contamination of footwear. |
Operational Plan: From Receipt to Disposal
A systematic approach is critical to minimize exposure risk when handling this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area. Keep the container tightly sealed and store away from incompatible materials like strong oxidizing agents.
Handling and Preparation
-
Engineering Controls: All weighing of the powdered compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Procedure:
-
Don all required PPE as outlined in the table above.
-
Carefully weigh the desired amount of this compound powder.
-
Slowly add the powder to the appropriate solvent in a designated container to avoid splashing and aerosolization.
-
Spill Management
-
Minor Spills (Powder):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Minor Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Immediately contact your institution's Environmental Health and Safety (EHS) office.
-
Prevent entry to the affected area.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, wipes, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste.
-
-
Liquid Waste:
-
Collect all unused solutions and contaminated liquids in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Sharps:
-
Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container.
-
-
Decontamination:
-
Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.
-
-
Final Disposal:
-
All waste must be disposed of through an approved waste disposal facility in accordance with local, state, and federal regulations. Contact your institution's EHS office to schedule a waste pick-up.
-
Experimental Protocol: Neuraminidase Inhibition Assay
The primary application of a neuraminidase inhibitor like this compound is in inhibition assays to determine its potency (e.g., IC50 values). The following is a generalized protocol for a fluorogenic neuraminidase inhibition assay.
Materials:
-
This compound
-
Neuraminidase enzyme
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
96-well black microplates
-
Fluorescence microplate reader
-
Suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent to create a stock solution.
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
Prepare solutions of the neuraminidase enzyme and the MUNANA substrate in the assay buffer.
-
-
Assay Setup:
-
Add the diluted inhibitor solutions to the wells of the 96-well plate.
-
Include control wells: "no inhibitor," "no enzyme," and "blank."
-
-
Enzyme Incubation:
-
Add the neuraminidase enzyme solution to all wells except the "no enzyme" and "blank" controls.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the MUNANA substrate solution to all wells to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for 4-MU) at regular intervals for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visual Workflow and Logical Relationships
Caption: Operational Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
